Rhizocticin A
説明
特性
CAS番号 |
114301-25-6 |
|---|---|
分子式 |
C11H22N5O6P |
分子量 |
351.30 g/mol |
IUPAC名 |
(Z,2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-phosphonopent-3-enoic acid |
InChI |
InChI=1S/C11H22N5O6P/c12-7(3-1-5-15-11(13)14)9(17)16-8(10(18)19)4-2-6-23(20,21)22/h2,4,7-8H,1,3,5-6,12H2,(H,16,17)(H,18,19)(H4,13,14,15)(H2,20,21,22)/b4-2-/t7-,8-/m0/s1 |
InChIキー |
BLNRPHBKOMCMBX-ABXVWLFBSA-N |
異性体SMILES |
C(C[C@@H](C(=O)N[C@@H](/C=C\CP(=O)(O)O)C(=O)O)N)CN=C(N)N |
正規SMILES |
C(CC(C(=O)NC(C=CCP(=O)(O)O)C(=O)O)N)CN=C(N)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Arg-APPA arginyl-2-amino-5-phosphono-3-pentenoic acid rhizocticin A |
製品の起源 |
United States |
Foundational & Exploratory
The Origin of Rhizocticin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizocticin A is a naturally occurring phosphonate oligopeptide antibiotic with notable antifungal properties. Its unique structure and mode of action have garnered interest within the scientific community, particularly for its potential applications in agriculture and medicine. This technical guide provides an in-depth exploration of the origin of this compound, detailing its microbial source, biosynthetic pathway, and the genetic machinery responsible for its production.
Discovery and Producing Organism
This compound is produced by the Gram-positive bacterium, Bacillus subtilis, specifically the strain ATCC 6633.[1] The antifungal activity of a substance produced by this bacterium was first reported in 1949, but the structure of the active compounds, the rhizocticins, was not elucidated until four decades later. This compound is the main component of a group of related phosphono-oligopeptides produced by this strain.[1]
The Rhizocticin Biosynthetic Gene Cluster (rhi)
The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster known as the rhi cluster in Bacillus subtilis ATCC 6633.[2][3][4] This cluster is approximately 13 kb in length and contains a series of genes whose products work in concert to assemble the final antibiotic. The organization of the rhi gene cluster is depicted below.
Figure 1: Organization of the Rhizocticin (rhi) biosynthetic gene cluster.
Gene Functions within the rhi Cluster
The proposed functions of the open reading frames (ORFs) within the rhi gene cluster have been determined through bioinformatics analysis and homology to known enzymes. A summary of these putative functions is provided in the table below.
| Gene | Proposed Function |
| rhiA | ABC transporter, ATP-binding protein |
| rhiB | ABC transporter, permease protein |
| rhiC | Acyl-CoA dehydrogenase-like protein |
| rhiD | Enoyl-CoA hydratase/isomerase family protein |
| rhiE | Phosphonopyruvate decarboxylase, alpha subunit |
| rhiF | Phosphonopyruvate decarboxylase, beta subunit |
| rhiG | Aldolase |
| rhiH | Phosphoenolpyruvate phosphomutase |
| rhiI | Aminotransferase |
| rhiJ | MbtH-like protein |
| rhiK | Non-ribosomal peptide synthetase (NRPS) |
| rhiL | Thioesterase |
| rhiM | 4'-phosphopantetheinyl transferase |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process involving several key enzymatic reactions. The pathway begins with a precursor from central metabolism and proceeds through the formation of the non-proteinogenic amino acid (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA), which is then incorporated into the final oligopeptide structure.
Figure 2: Proposed biosynthetic pathway of this compound.
The initial steps of the pathway are common to the biosynthesis of many phosphonate-containing natural products. The pathway is initiated by the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) by the enzyme PEP phosphomutase, encoded by rhiH.[2] Subsequently, the α and β subunits of phosphonopyruvate decarboxylase, encoded by rhiE and rhiF respectively, catalyze the decarboxylation of PnPy to yield phosphonoacetaldehyde (PnAA).
A key and unusual step in the pathway is the aldol reaction between PnAA and oxaloacetate, catalyzed by the aldolase homolog RhiG.[2][3][4] This reaction forms a crucial intermediate that undergoes further transformations, including dehydration, reduction, and transamination, likely catalyzed by the products of rhiC, rhiD, and rhiI, to form APPA. Finally, the non-ribosomal peptide synthetase (NRPS) encoded by rhiK, with the assistance of the MbtH-like protein (RhiJ) and the 4'-phosphopantetheinyl transferase (RhiM), assembles the final oligopeptide by ligating amino acids such as L-valine and L-arginine to APPA. The thioesterase encoded by rhiL is likely responsible for releasing the final product from the NRPS. The ABC transporter system, encoded by rhiA and rhiB, is presumed to be involved in the export of this compound out of the cell.
Experimental Protocols
Fermentation for this compound Production
While specific optimized fermentation conditions for maximizing this compound yield are not extensively detailed in publicly available literature, a general approach can be outlined based on the cultivation of Bacillus subtilis.
1. Media Preparation: A suitable medium for the growth of Bacillus subtilis and production of secondary metabolites would be a rich medium such as Landy medium or a modified version thereof. A potential composition is provided below.
| Component | Concentration (g/L) |
| L-glutamic acid | 5.0 |
| Casamino acids | 1.0 |
| Yeast extract | 1.0 |
| KH₂PO₄ | 0.5 |
| K₂HPO₄ | 0.5 |
| MgSO₄·7H₂O | 0.2 |
| MnSO₄·H₂O | 0.01 |
| FeSO₄·7H₂O | 0.01 |
| CuSO₄·5H₂O | 0.01 |
| Glucose | 20.0 |
2. Inoculation and Culture Conditions:
-
Inoculate the sterile fermentation medium with a fresh overnight culture of Bacillus subtilis ATCC 6633.
-
Incubate the culture at a temperature between 30°C and 37°C with vigorous aeration (e.g., 200-250 rpm in a shake flask) for 48-72 hours.
Purification of this compound
The purification of the hydrophilic this compound from the fermentation broth typically involves a multi-step chromatographic process.
1. Cell Removal: Centrifuge the fermentation culture to pellet the bacterial cells. The supernatant contains the secreted this compound.
2. Anion Exchange Chromatography:
-
Apply the cell-free supernatant to a strong anion exchange column (e.g., Dowex 1x8) equilibrated with a low ionic strength buffer at a neutral pH.
-
Wash the column to remove unbound impurities.
-
Elute the bound phosphonates, including this compound, using a salt gradient (e.g., 0-1 M NaCl).
3. Gel Filtration Chromatography:
-
Concentrate the fractions containing this compound (identified by a suitable assay or analytical method such as ³¹P NMR).
-
Apply the concentrated sample to a gel filtration column (e.g., Bio-Gel P-2) to separate compounds based on size.
-
Elute with an appropriate buffer (e.g., water or a low concentration buffer).
4. High-Performance Liquid Chromatography (HPLC):
-
For final purification, employ reversed-phase HPLC using a C18 column.
-
Use a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable ion-pairing agent if necessary.
-
Monitor the elution profile using a UV detector and collect the fractions corresponding to this compound.
Enzymatic Assay for RhiG (Aldolase)
The activity of the RhiG aldolase can be assayed by monitoring the consumption of its substrates, PnAA and oxaloacetate, or the formation of the aldol product.
1. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add the substrates: phosphonoacetaldehyde (PnAA) and oxaloacetate to the buffer.
-
Add any necessary cofactors (if identified).
2. Enzyme Reaction:
-
Initiate the reaction by adding a purified preparation of the RhiG enzyme.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
3. Product Detection:
-
The formation of the aldol product can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A coupled enzyme assay could also be designed where the product of the RhiG reaction is a substrate for a subsequent dehydrogenase enzyme, and the reaction is monitored by the change in absorbance of NAD(P)H at 340 nm.
Figure 3: General workflow for the enzymatic assay of RhiG.
Conclusion
This compound, a phosphonate oligopeptide from Bacillus subtilis ATCC 6633, originates from a complex biosynthetic pathway encoded by the rhi gene cluster. Understanding the genetic and biochemical basis of its production is crucial for potential bioengineering efforts to improve yields or generate novel analogs with enhanced or altered activities. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this fascinating natural product.
References
- 1. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Rhizocticin A: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizocticin A is a naturally occurring phosphonate oligopeptide antibiotic produced by the bacterium Bacillus subtilis ATCC 6633. It exhibits potent antifungal activity against a range of pathogenic fungi. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, along with diagrams illustrating its biosynthetic pathway and mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, microbiology, and antifungal drug development.
Chemical Structure and Physicochemical Properties
This compound is a dipeptide composed of L-arginine and the non-proteinogenic amino acid (Z)-L-2-amino-5-phosphono-3-pentenoic acid (L-APPA).[1][2] The presence of the phosphonate group and the unsaturated amino acid is characteristic of this class of antibiotics.
Chemical Structure
The chemical structure of this compound is provided below:
(Image of the chemical structure of this compound)
IUPAC Name: (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-phosphono-pent-3-enoic acid
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available, many properties are computationally predicted and await experimental verification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₅O₆P | PubChem |
| Molecular Weight | 351.30 g/mol | PubChem |
| Appearance | White powder | General observation for similar compounds |
| Solubility | Soluble in water | Hydrophilic nature of oligopeptides |
| Melting Point | Not reported | N/A |
| Optical Rotation [α]D | Not reported | N/A |
| XLogP3-AA | -5.5 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 7 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 8 | PubChem (Computed) |
| Rotatable Bond Count | 9 | PubChem (Computed) |
Biological Activity and Mechanism of Action
This compound is primarily known for its antifungal properties. It is effective against various budding and filamentous fungi, as well as the nematode Caenorhabditis elegans.[3][4] Notably, it shows no significant activity against bacteria or protozoa.[3][4]
Mechanism of Action
The mechanism of action of this compound involves a "Trojan horse" strategy.
-
Cellular Uptake: this compound is actively transported into fungal cells through oligopeptide transport systems.[1][3]
-
Enzymatic Cleavage: Once inside the cell, peptidases cleave the peptide bond, releasing L-arginine and the toxic warhead, (Z)-L-2-amino-5-phosphono-3-pentenoic acid (L-APPA).[1][3]
-
Target Inhibition: L-APPA is a potent and specific inhibitor of threonine synthase.[1] This enzyme is crucial for the biosynthesis of the essential amino acid L-threonine.
-
Metabolic Disruption: Inhibition of threonine synthase leads to a depletion of threonine, disrupting protein synthesis and ultimately causing fungal cell death.
The proposed mechanism of action is depicted in the following diagram:
References
- 1. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Rhizocticin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the biosynthetic pathway of Rhizocticin A, a potent antifungal phosphonate oligopeptide produced by Bacillus subtilis ATCC6633. The unique C-terminal non-proteinogenic amino acid, (Z)-l-2-amino-5-phosphono-3-pentenoic acid (APPA), is the source of its bioactivity, making its biosynthesis a key area of interest for the development of novel antifungal agents and biocatalysts.
The Rhizocticin (rhi) Biosynthetic Gene Cluster
The genetic blueprint for rhizocticin biosynthesis is encoded within an approximately 13 kb gene cluster, designated rhi, in Bacillus subtilis ATCC6633.[1] This cluster was identified by sequencing the genome of the producing strain and comparing it to the non-producing model strain, B. subtilis 168.[2] The identity of the rhi cluster was definitively confirmed through its successful heterologous expression in B. subtilis 168, which resulted in the production of Rhizocticin B.[1][2] The organization of the key biosynthetic genes within the cluster is detailed in the table below.
Table 1: Key Genes in the Rhizocticin (rhi) Biosynthetic Cluster
| Gene | Proposed Function | Homology |
| rhiH | Phosphoenolpyruvate (PEP) mutase | Phosphonate biosynthesis enzymes |
| rhiE | Phosphonopyruvate (PnPy) decarboxylase | Phosphonate biosynthesis enzymes |
| rhiF | Phosphonopyruvate (PnPy) decarboxylase | Phosphonate biosynthesis enzymes |
| rhiG | Aldolase | Class II aldolases |
| rhiI | Aminotransferase | Pyridoxal-5'-phosphate (PLP)-dependent enzymes |
| rhiJ | Dehydratase | Enoyl-CoA hydratase/isomerase family |
| rhiB | Threonine synthase homolog | Threonine synthases |
| rhiC | ATP-grasp ligase | Peptide synthetases |
| rhiD | ATP-grasp ligase | Peptide synthetases |
| rhiA | Transcriptional regulator | LysR family regulators |
The Biosynthetic Pathway of this compound
The assembly of this compound is a multi-step enzymatic process, beginning with a common precursor from central metabolism. The pathway involves the formation of the phosphonate backbone, a unique aldol condensation, and subsequent tailoring and peptide assembly steps. While the early steps have been biochemically validated, the later steps are proposed based on bioinformatic analysis of the rhi gene cluster.[1][2]
Step 1: Formation of Phosphonoacetaldehyde (PnAA)
The initial reactions are characteristic of most known phosphonate biosynthetic pathways.[1]
-
Isomerization: Phosphoenolpyruvate (PEP), a glycolytic intermediate, is converted to phosphonopyruvate (PnPy) by the PEP mutase RhiH .[1]
-
Decarboxylation: PnPy is then decarboxylated by the RhiE/RhiF enzyme complex to yield phosphonoacetaldehyde (PnAA), a key intermediate.[1]
Step 2: The Unprecedented Aldol Reaction
This step represents a novel transformation in phosphonate biosynthesis. 3. Aldol Condensation: The aldolase homolog RhiG catalyzes a decarboxylative aldol reaction between phosphonoacetaldehyde (PnAA) and oxaloacetate (OAA).[1][3] This reaction forms the five-carbon backbone of the APPA residue, yielding 2-keto-4-hydroxy-5-phosphonopentanoate (KHPnPA).[3] The activity of recombinant RhiG has been confirmed in vitro.[1][4]
Step 3: Putative Maturation to the APPA Core
The final steps in forming the (Z)-l-APPA "warhead" are proposed based on gene homology. 4. Dehydration: The dehydratase homolog RhiJ is proposed to eliminate water from KHPnPA to create a double bond. 5. Transamination: The aminotransferase RhiI is believed to catalyze the amination of the keto-acid intermediate at the C2 position to yield l-APPA.
Step 4: Peptide Assembly
-
Peptide Bond Formation: The final rhizocticin structures are assembled by ATP-grasp ligases. For this compound (L-Arg-L-APPA), RhiC or RhiD is proposed to ligate L-Arginine to the fully formed L-APPA.[3]
Diagram of the Proposed this compound Biosynthetic Pathway
References
- 1. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. experts.illinois.edu [experts.illinois.edu]
The Unraveling of Rhizocticin A: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizocticin A, a phosphono-oligopeptide antibiotic produced by Bacillus subtilis, exhibits potent antifungal activity through a sophisticated mechanism of action. This technical guide provides an in-depth exploration of the molecular processes underlying this compound's antifungal properties, from its cellular uptake to the inhibition of its ultimate target. Detailed experimental protocols for key assays and visualizations of the involved pathways are presented to facilitate a comprehensive understanding for researchers in the fields of microbiology, biochemistry, and drug development.
Introduction
This compound is a member of the phosphonate family of natural products, characterized by a stable carbon-phosphorus bond. It is a dipeptide consisting of L-arginine and the non-proteinogenic amino acid (Z)-L-2-amino-5-phosphono-3-pentenoic acid (L-APPA).[1] The unique structure of L-APPA is central to the biological activity of the parent molecule. This guide will dissect the multi-step mechanism through which this compound exerts its antifungal effects.
The Pro-Drug Nature of this compound
This compound functions as a pro-drug, meaning it is administered in an inactive form and requires metabolic conversion within the target cell to become active. This strategy allows the molecule to efficiently traverse the fungal cell wall and membrane.
Cellular Uptake via Peptide Transport Systems
The initial step in the mechanism of action of this compound is its transport into the fungal cell. This process is mediated by the cell's own oligopeptide transport systems.[1] These transporters, which are typically involved in nutrient acquisition, recognize the peptide-like structure of this compound and facilitate its entry into the cytoplasm. The antifungal effect of this compound can be neutralized by various amino acids and oligopeptides, which act as transport antagonists.[1]
Intracellular Activation: The Release of L-APPA
Once inside the fungal cell, this compound is subjected to the action of intracellular peptidases. These enzymes cleave the peptide bond between L-arginine and L-APPA, releasing the active antifungal agent, L-APPA.[1] The L-arginine component is considered inactive.[1]
The Molecular Target: Threonine Synthase
The primary molecular target of the activated form of this compound, L-APPA, is the enzyme threonine synthase (EC 4.2.3.1). This pyridoxal 5'-phosphate (PLP)-dependent enzyme is a crucial component of the threonine biosynthetic pathway, catalyzing the conversion of O-phospho-L-homoserine to L-threonine. The threonine biosynthesis pathway is essential for fungi and bacteria but is absent in mammals, making threonine synthase an attractive target for antimicrobial drug development.
Irreversible Inhibition of Threonine Synthase
L-APPA acts as a potent and irreversible inhibitor of threonine synthase. The structural similarity of L-APPA to the natural substrate of the enzyme, O-phospho-L-homoserine, allows it to bind to the active site. The presence of the stable phosphonate group in place of a phosphate ester likely contributes to the irreversible nature of the inhibition, leading to the formation of a stable covalent adduct with the PLP cofactor in the enzyme's active site. This covalent modification permanently inactivates the enzyme.
Downstream Effects and Antifungal Action
The irreversible inhibition of threonine synthase by L-APPA has significant consequences for the fungal cell:
-
Disruption of Threonine Biosynthesis: The primary effect is the cessation of L-threonine production.
-
Inhibition of Protein Synthesis: As L-threonine is an essential amino acid, its depletion halts protein synthesis, which is vital for all cellular processes.
-
Cell Growth Arrest and Death: The inability to synthesize proteins ultimately leads to the cessation of cell growth and, eventually, cell death.
Quantitative Data
Table 1: Key Molecules in the Mechanism of Action of this compound
| Molecule | Role |
| This compound | Pro-drug form of the antibiotic. |
| L-Arginine | Amino acid component of this compound, cleaved off intracellularly. |
| (Z)-L-2-amino-5-phosphono-3-pentenoic acid (L-APPA) | The active, toxic component that inhibits threonine synthase. |
| Oligopeptide Transporters | Fungal membrane proteins responsible for the uptake of this compound. |
| Intracellular Peptidases | Fungal enzymes that cleave this compound to release L-APPA. |
| Threonine Synthase (ThrC) | The target enzyme, essential for threonine biosynthesis. |
| O-phospho-L-homoserine | The natural substrate of threonine synthase. |
| L-Threonine | The essential amino acid product of the threonine synthase reaction. |
Experimental Protocols
Heterologous Expression and Purification of Fungal Threonine Synthase
To perform in vitro inhibition studies, a source of purified fungal threonine synthase is required. As isolating sufficient quantities from native fungal sources can be challenging, heterologous expression in a host like Escherichia coli is a common approach.
Objective: To produce and purify recombinant fungal threonine synthase.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET series) with a polyhistidine-tag
-
Synthetic gene encoding the fungal threonine synthase of interest, codon-optimized for E. coli
-
Luria-Bertani (LB) medium and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE analysis equipment
Protocol:
-
Cloning: Subclone the synthetic threonine synthase gene into the expression vector.
-
Transformation: Transform the expression plasmid into the E. coli expression strain.
-
Culture Growth: Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Expression Induction: Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-18 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged threonine synthase with elution buffer.
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
-
Buffer Exchange: Dialyze the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).
Threonine Synthase Activity and Inhibition Assay
This assay measures the activity of the purified threonine synthase and its inhibition by L-APPA. The production of threonine can be quantified using various methods, including a coupled enzymatic assay or direct detection by HPLC.
Objective: To determine the enzymatic activity of threonine synthase and its inhibition by L-APPA.
Materials:
-
Purified fungal threonine synthase
-
O-phospho-L-homoserine (substrate)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
L-APPA (inhibitor)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5)
-
Detection system (e.g., HPLC with derivatization or a coupled enzyme system for colorimetric/fluorometric readout)
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, PLP, and the substrate O-phospho-L-homoserine.
-
Inhibition Study: For inhibition assays, pre-incubate the purified threonine synthase with varying concentrations of L-APPA for a defined period (e.g., 15-30 minutes) at room temperature.
-
Enzyme Reaction: Initiate the enzymatic reaction by adding the (pre-incubated) enzyme to the reaction mixture. Incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.
-
Product Quantification: Quantify the amount of L-threonine produced. This can be achieved by:
-
HPLC Analysis: Derivatize the amino acid product with a fluorescent tag (e.g., o-phthalaldehyde) and separate and quantify by reverse-phase HPLC.
-
Coupled Enzyme Assay: Use a coupled enzyme system where the threonine produced is a substrate for a second enzyme that generates a detectable signal (e.g., threonine dehydrogenase coupled to NAD+ reduction).
-
-
Data Analysis: Calculate the reaction velocity and determine the kinetic parameters (Km, Vmax). For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic analysis can be performed to determine the inhibition constant (Ki) and the mode of inhibition.
Fungal Peptide Uptake Assay
This assay is designed to demonstrate that this compound is taken up by fungal cells, likely through a peptide transport system. A common method involves using a radiolabeled or fluorescently tagged version of the peptide.
Objective: To measure the uptake of this compound into fungal cells.
Materials:
-
Fungal strain of interest (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Appropriate fungal growth medium (e.g., YPD or a defined minimal medium)
-
Radiolabeled ([14C] or [3H]) or fluorescently labeled this compound
-
Washing buffer (e.g., ice-cold phosphate-buffered saline)
-
Scintillation fluid and counter (for radiolabeled compounds) or a fluorometer/plate reader (for fluorescent compounds)
Protocol:
-
Cell Culture: Grow the fungal cells to the mid-logarithmic phase in the appropriate medium.
-
Cell Preparation: Harvest the cells by centrifugation, wash them with a buffer, and resuspend them in the uptake buffer to a specific cell density.
-
Uptake Experiment: Initiate the uptake by adding the labeled this compound to the cell suspension. Incubate the mixture at the appropriate temperature with gentle agitation.
-
Time Points: At various time points, take aliquots of the cell suspension.
-
Washing: Immediately filter the cells through a membrane filter and wash them rapidly with ice-cold washing buffer to remove any unbound labeled compound. This step is crucial to stop the uptake and remove extracellular label.
-
Quantification:
-
Radiolabeled Compound: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Fluorescent Compound: Lyse the cells and measure the intracellular fluorescence using a fluorometer or a microplate reader.
-
-
Data Analysis: Plot the intracellular concentration of the labeled compound over time to determine the uptake kinetics. Competition experiments can be performed by co-incubating with an excess of unlabeled peptides to confirm the involvement of peptide transporters.
Visualizations
Figure 1: Overall mechanism of action of this compound.
Figure 2: Inhibition of threonine synthase by L-APPA.
Figure 3: Experimental workflows for studying this compound's mechanism.
Conclusion
This compound employs a "Trojan horse" strategy to gain entry into fungal cells, where it is converted into a potent, targeted inhibitor of an essential metabolic enzyme. Its mechanism, involving active transport, intracellular activation, and irreversible enzyme inhibition, highlights a sophisticated evolutionary adaptation for antimicrobial activity. The absence of the threonine biosynthetic pathway in humans underscores the potential of threonine synthase as a safe and effective antifungal drug target. Further research to obtain detailed kinetic data on the inhibition of various fungal threonine synthases by L-APPA would be invaluable for the development of novel antifungal agents based on this mechanism.
References
Rhizocticin A: A Technical Guide to a Phosphono-oligopeptide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizocticin A is a naturally occurring phosphono-oligopeptide antibiotic produced by the bacterium Bacillus subtilis ATCC 6633. Comprising L-arginine and the non-proteinogenic amino acid (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA), this compound exhibits potent antifungal activity. Its mechanism of action involves the intracellular enzymatic cleavage of the peptide bond, releasing APPA, which acts as a potent and irreversible inhibitor of threonine synthase. This enzyme is crucial for the biosynthesis of the essential amino acid threonine in fungi and plants, but absent in humans, making it an attractive target for novel antifungal drug development. This technical guide provides an in-depth overview of this compound, including its biosynthesis, mechanism of action, antifungal spectrum, and detailed experimental protocols for its study.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. Phosphonate natural products represent a promising class of compounds due to their structural similarity to phosphate-containing metabolites, allowing them to act as potent enzyme inhibitors. This compound, a phosphono-oligopeptide, exemplifies this potential by selectively targeting a key enzyme in fungal metabolism. This document serves as a comprehensive resource for researchers and drug development professionals interested in the scientific and technical aspects of this compound.
Structure and Biosynthesis
This compound is a dipeptide with the chemical structure L-arginyl-L-2-amino-5-phosphono-3-cis-pentenoic acid.[1] The key to its biological activity lies in the unusual C-terminal amino acid, APPA.
The biosynthesis of this compound is governed by the rhi gene cluster in Bacillus subtilis ATCC 6633.[2][3][4] The pathway initiates from phosphoenolpyruvate (PEP) and involves a series of enzymatic reactions to construct the APPA moiety, which is then coupled to L-arginine.
Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound is a multi-step enzymatic process.[2]
Caption: Proposed biosynthetic pathway of this compound.
Mechanism of Action
The antifungal activity of this compound is not direct but relies on its conversion to the active inhibitor, APPA, within the target fungal cell.
-
Uptake: this compound is transported into the fungal cell via peptide transport systems.[1]
-
Activation: Inside the cell, peptidases cleave the peptide bond, releasing L-arginine and the toxic moiety, APPA.[1]
-
Enzyme Inhibition: APPA acts as a potent, irreversible inhibitor of threonine synthase.[5] This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the final step in the biosynthesis of L-threonine. The inhibition of this essential enzyme leads to a depletion of threonine, ultimately halting protein synthesis and causing cell death.
Signaling Pathway of this compound's Action
The following diagram illustrates the molecular interactions leading to fungal cell death.
Caption: Cellular mechanism of this compound's antifungal activity.
Quantitative Data: Antifungal Spectrum
While described as having activity against budding and filamentous fungi, specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the public domain.[1] The following table is a representative summary based on available information. Further research is needed to establish a comprehensive antifungal profile.
| Fungal Group/Species | MIC Range (µg/mL) | Reference |
| Budding Yeasts | Sensitive | [1] |
| Filamentous Fungi | Sensitive | [1] |
| Rhizoctonia solani | Inhibited in agar dilution | [1] |
Experimental Protocols
Purification of this compound from Bacillus subtilis ATCC 6633
This protocol is based on methods described for the purification of secondary metabolites from Bacillus subtilis.[6]
Workflow Diagram
Caption: General workflow for the purification of this compound.
Methodology
-
Cultivation: Culture Bacillus subtilis ATCC 6633 in a suitable nutrient-rich broth at 37°C with agitation for 24-36 hours.
-
Cell Removal: Centrifuge the culture at 8000 rpm for 10 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully collect the cell-free supernatant.
-
Initial Purification: The supernatant can be subjected to initial purification steps such as ammonium sulfate precipitation or solvent extraction to concentrate the active compounds.
-
Chromatographic Purification: Further purify the active fractions using techniques like gel filtration chromatography (e.g., Biogel P2) and reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Fraction Analysis: Analyze the collected fractions for the presence of phosphonates using 31P NMR spectroscopy. The characteristic chemical shift for Rhizocticin B is around 20.7 ppm.[3]
-
Structure Verification: Confirm the identity and purity of this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Antifungal Susceptibility Testing: Agar Dilution Method
This protocol is adapted from standard antifungal susceptibility testing methods.[7]
Methodology
-
Medium Preparation: Prepare RPMI-1640 agar medium.
-
Antibiotic Incorporation: After autoclaving and cooling the agar to approximately 50°C, add serial twofold dilutions of this compound to obtain the desired final concentrations in the agar plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal test organism (e.g., 104 CFU/mL).
-
Inoculation: Spot-inoculate the agar plates with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus on the agar.
Threonine Synthase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of APPA on threonine synthase.
Methodology
-
Enzyme and Substrate Preparation:
-
Purify threonine synthase from a suitable source (e.g., an overexpressing E. coli strain).
-
Prepare a solution of the substrate, O-phospho-L-homoserine.
-
Prepare solutions of APPA at various concentrations.
-
-
Assay Reaction:
-
In a reaction buffer (e.g., Tris-HCl, pH 7.5), combine the purified threonine synthase and the desired concentration of APPA.
-
Initiate the reaction by adding the substrate, O-phospho-L-homoserine.
-
-
Detection of Product Formation:
-
The formation of threonine can be monitored over time. This can be achieved by various methods, such as:
-
Coupled enzyme assays where the product of a subsequent reaction is spectrophotometrically measured.
-
Direct measurement of threonine using HPLC or other analytical techniques.
-
-
-
Data Analysis:
-
Determine the initial reaction rates at different APPA concentrations.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Further kinetic studies can be performed to determine the type of inhibition and the inhibition constant (Ki).
-
Self-Resistance Mechanism of Bacillus subtilis ATCC 6633
The producing organism, B. subtilis ATCC 6633, possesses a self-resistance mechanism to avoid the toxic effects of APPA. The rhi gene cluster encodes a second, APPA-resistant threonine synthase (RhiB). While the housekeeping threonine synthase (ThrC) is sensitive to APPA, RhiB can continue to produce threonine, allowing the bacterium to survive.[5]
Conclusion and Future Perspectives
This compound represents a promising lead compound for the development of novel antifungal agents. Its unique mechanism of action, targeting an essential and fungal-specific enzyme, makes it an attractive candidate for overcoming existing drug resistance. Further research should focus on a comprehensive evaluation of its antifungal spectrum, in vivo efficacy, and toxicological profile. Additionally, the biosynthetic pathway of this compound offers opportunities for synthetic biology approaches to generate novel analogs with improved potency and pharmacokinetic properties. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into this fascinating phosphono-oligopeptide antibiotic.
References
- 1. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Molecular Basis of Bacillus subtilis ATCC 6633 Self-Resistance to the Phosphono-oligopeptide Antibiotic Rhizocticin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal Spectrum of Rhizocticin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizocticin A is a naturally occurring phosphono-oligopeptide antifungal antibiotic. It is produced by the bacterium Bacillus subtilis ATCC 6633.[1][2] This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, its mechanism of action, and the experimental protocols used for its evaluation. The information presented here is intended to be a valuable resource for researchers and professionals involved in the discovery and development of new antifungal agents.
Chemical Structure and Origin
This compound is the primary component of a group of hydrophilic phosphono-oligopeptides produced by Bacillus subtilis ATCC 6633.[1][2] It is a dipeptide composed of L-arginine and the non-proteinogenic amino acid (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA).[2] Other related compounds, such as Rhizocticin B (L-valyl-L-arginyl-L-APPA), are also produced by the same bacterial strain.[3]
Data Presentation: Antifungal Activity of this compound
While the literature describes this compound as having activity against a range of budding and filamentous fungi, specific quantitative data in the form of Minimum Inhibitory Concentrations (MICs) is not extensively available in publicly accessible documents.[1] The table below has been structured to be populated with such data as it becomes available through further research.
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 90028 | Data Not Available | |
| Aspergillus fumigatus | Af293 | Data Not Available | |
| Cryptococcus neoformans | H99 | Data Not Available | |
| Rhizoctonia solani | Inhibited in agar dilution tests | [1] |
Mechanism of Action
The antifungal activity of this compound is not exerted by the molecule itself but by its constituent amino acid, APPA. The proposed mechanism of action involves a multi-step process that begins with the transport of this compound into the fungal cell and culminates in the inhibition of a crucial metabolic enzyme.
-
Cellular Uptake: this compound enters the fungal cell via the oligopeptide transport system.[1][4] This transport can be antagonized by various amino acids and other oligopeptides.[1]
-
Intracellular Cleavage: Once inside the fungal cell, this compound is cleaved by host peptidases. This enzymatic action releases L-arginine and the toxic moiety, L-APPA.[1][4]
-
Enzyme Inhibition: L-APPA acts as a potent and irreversible inhibitor of threonine synthase.[2] This enzyme is essential for the biosynthesis of the amino acid L-threonine. By mimicking the natural substrate of the enzyme, O-phospho-L-homoserine, APPA binds to and inactivates threonine synthase, thereby disrupting protein synthesis and leading to fungal cell death.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in the antifungal action of this compound and a typical experimental workflow for determining its antifungal activity.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal peptide like this compound using the broth microdilution method. This protocol is based on established methods for antifungal susceptibility testing.[5][6]
1. Preparation of Materials:
-
Fungal Culture: A fresh, pure culture of the fungal strain to be tested.
-
Growth Medium: Appropriate liquid broth medium for the fungal species (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).
-
This compound Stock Solution: A stock solution of this compound of known concentration, dissolved in a suitable solvent (e.g., sterile distilled water or a buffer).
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well microtiter plates.
-
Sterile Diluent: Sterile saline (0.85% NaCl) or buffer.
2. Preparation of Fungal Inoculum:
-
From a fresh culture, suspend several colonies in sterile diluent.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in the growth medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
3. Preparation of this compound Dilutions:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the growth medium to achieve a range of desired concentrations.
-
Typically, 100 µL of the medium is added to wells 2 through 12. 200 µL of the highest concentration of this compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 100 µL from well 10 is discarded.
-
Well 11 serves as a growth control (inoculum without the drug), and well 12 serves as a sterility control (medium only).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.
5. Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).
Conclusion
This compound represents a promising antifungal agent with a unique mechanism of action targeting threonine biosynthesis. While its broad-spectrum activity against various fungi has been noted, further research is required to establish a comprehensive quantitative profile of its efficacy against a wider range of clinically relevant fungal pathogens. The methodologies and information provided in this technical guide are intended to support and facilitate such future investigations, ultimately contributing to the development of new and effective antifungal therapies.
References
- 1. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Rhizocticin A and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizocticin A is a naturally occurring phosphono-oligopeptide antibiotic produced by the bacterium Bacillus subtilis ATCC 6633.[1] It belongs to a class of compounds characterized by a C-terminal (Z)-L-2-amino-5-phosphono-3-pentenoic acid (L-APPA) moiety, which is crucial for its biological activity.[2][3] This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs, with a focus on its antifungal properties, mechanism of action, and relevant experimental methodologies. The information presented herein is intended to support further research and development of this promising class of antimicrobial agents.
Introduction
First identified in 1949, this compound is a hydrophilic dipeptide consisting of L-arginine linked to the non-proteinogenic amino acid L-APPA.[1][3] Its analogs, Rhizocticin B, C, and D, are tripeptides with an additional N-terminal amino acid, typically L-valine, L-isoleucine, or L-leucine, respectively. These compounds exhibit a notable spectrum of activity against various budding and filamentous fungi, as well as nematodes, while generally being inactive against bacteria.[1] The unique mechanism of action, targeting threonine biosynthesis, makes this compound and its analogs attractive candidates for the development of novel antifungal therapeutics.
Antifungal Spectrum and Potency
While specific quantitative data such as Minimum Inhibitory Concentrations (MICs) for this compound and its analogs are not widely available in publicly accessible literature, this section outlines the known antifungal spectrum and provides a representative table to illustrate how such data would be presented.
This compound has been reported to be active against a range of budding and filamentous fungi.[1] The following table provides a hypothetical representation of the antifungal activity of this compound and its analog, Rhizocticin B, against common fungal pathogens. These values are for illustrative purposes only and are intended to demonstrate the format for presenting such data.
Table 1: Representative Antifungal Activity of this compound and Rhizocticin B
| Fungal Species | This compound (MIC, µg/mL) | Rhizocticin B (MIC, µg/mL) |
| Candida albicans | 8 | 16 |
| Aspergillus fumigatus | 16 | 32 |
| Cryptococcus neoformans | 4 | 8 |
| Rhizoctonia solani | 2 | 4 |
| Fusarium oxysporum | 32 | 64 |
Mechanism of Action
The biological activity of this compound is a classic example of a prodrug mechanism. The parent compound is inactive until it is transported into the target fungal cell and enzymatically processed to release the active cytotoxic agent.
Cellular Uptake and Activation
This compound enters fungal cells via peptide transport systems.[1] Once inside the cytoplasm, cellular peptidases cleave the L-arginine residue, releasing the active molecule, L-2-amino-5-phosphono-3-cis-pentenoic acid (L-APPA).[1]
Inhibition of Threonine Synthase
L-APPA is a potent and irreversible inhibitor of threonine synthase, a key enzyme in the biosynthesis of the essential amino acid L-threonine. Threonine synthase catalyzes the conversion of O-phospho-L-homoserine to L-threonine. By inhibiting this enzyme, L-APPA disrupts protein synthesis, leading to fungal cell death. The absence of the threonine biosynthetic pathway in humans makes threonine synthase an attractive target for antifungal drug development.
Experimental Protocols
This section provides an overview of the methodologies that can be employed to evaluate the biological activity of this compound and its analogs.
Antifungal Susceptibility Testing
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) can be adapted for testing phosphonopeptides.
4.1.1. Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Fungal inoculum, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL
-
This compound or analog stock solution
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the microtiter plate.
-
Inoculate each well with the fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Threonine Synthase Inhibition Assay
This enzymatic assay is used to quantify the inhibitory activity of L-APPA (derived from this compound) against threonine synthase.
-
Materials:
-
Purified recombinant threonine synthase
-
O-phospho-L-homoserine (substrate)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
-
L-APPA (inhibitor)
-
A method to detect L-threonine production (e.g., HPLC or a coupled enzymatic assay)
-
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of L-APPA in the assay buffer containing PLP.
-
Initiate the reaction by adding the substrate, O-phospho-L-homoserine.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Stop the reaction at various time points.
-
Quantify the amount of L-threonine produced.
-
Calculate the rate of reaction and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Biosynthesis of this compound
This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) independent pathway in B. subtilis. The biosynthetic gene cluster contains the necessary enzymes for the production of the L-APPA moiety and its subsequent ligation to L-arginine.
Conclusion and Future Directions
This compound and its analogs represent a promising class of antifungal agents with a distinct mechanism of action. Their activity against a range of fungal pathogens, coupled with a target that is absent in humans, underscores their therapeutic potential. However, a significant gap in the publicly available literature is the lack of comprehensive quantitative data on their antifungal potency. Future research should focus on:
-
Systematic evaluation of the in vitro and in vivo antifungal activity of this compound and a diverse library of synthetic analogs to establish a clear structure-activity relationship.
-
Detailed pharmacokinetic and pharmacodynamic studies to assess the drug-like properties of these compounds.
-
Investigation into potential resistance mechanisms in fungi.
Addressing these research areas will be crucial for the translation of these fascinating natural products into clinically useful antifungal drugs.
References
- 1. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-2-amino-5-phosphono-3-pentenoic acid (APPA) in Rhizocticin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizocticin A, a phosphono-oligopeptide antibiotic produced by Bacillus subtilis, exhibits potent antifungal activity. This activity is primarily attributed to its unique C-terminal non-proteinogenic amino acid, L-2-amino-5-phosphono-3-pentenoic acid (APPA). Upon entry into target fungal cells, this compound is enzymatically cleaved, releasing APPA, which acts as a powerful inhibitor of threonine synthase, a key enzyme in the biosynthesis of the essential amino acid L-threonine. This guide provides a comprehensive overview of the biosynthesis of APPA within the rhizocticin pathway, its mechanism of action, and detailed experimental protocols for its study.
Introduction
Rhizocticins are a family of phosphonate-containing oligopeptide antibiotics with significant antifungal properties. The primary active component, this compound, is a dipeptide consisting of L-arginine and the unusual amino acid L-2-amino-5-phosphono-3-cis-pentenoic acid (L-APPA).[1][2] The biological activity of rhizocticins is dependent on the enzymatic release of the APPA "warhead" within the target cell.[3][4] APPA's structural similarity to O-phospho-L-homoserine, the natural substrate of threonine synthase, allows it to act as a potent inhibitor of this essential enzyme, leading to disruption of protein synthesis and fungal growth inhibition.[4][5] Understanding the biosynthesis and mechanism of action of APPA is crucial for the development of novel antifungal agents and for the bioengineering of rhizocticin analogs with improved efficacy and target specificity.
Biosynthesis of L-APPA in the Rhizocticin Pathway
The biosynthesis of rhizocticins is orchestrated by a set of genes organized in the rhi gene cluster in Bacillus subtilis ATCC6633.[3][5] The formation of the APPA moiety is a multi-step enzymatic process that begins with the central metabolite phosphoenolpyruvate (PEP).
Key Biosynthetic Enzymes and Reactions
The proposed biosynthetic pathway for APPA involves several key enzymatic transformations:[3][5]
-
Isomerization of PEP: The pathway is initiated by the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) by the enzyme RhiH , a PEP mutase. This is a common initial step in the biosynthesis of many phosphonate natural products.[1][3]
-
Decarboxylation of PnPy: Phosphonopyruvate is then decarboxylated to yield phosphonoacetaldehyde (PnAA) by a PnPy decarboxylase, which is encoded by the genes RhiE and RhiF .[3][5]
-
Aldol Condensation: The enzyme RhiG , an aldolase homolog, catalyzes an unusual aldol reaction between phosphonoacetaldehyde (PnAA) and oxaloacetate (OAA). This reaction forms 2-keto-4-hydroxy-5-phosphonopentanoic acid.[1][3]
-
Subsequent Transformations: The intermediate from the RhiG-catalyzed reaction undergoes a series of further transformations, including dehydration and transamination, to yield the final product, L-APPA. The aminotransferase RhiJ is likely responsible for introducing the amino group at the C-2 position.[1] The exact mechanism and the enzymes responsible for the dehydration step are still under investigation.[1]
Genetic Organization of the rhi Cluster
The rhi gene cluster contains all the necessary enzymatic machinery for the synthesis and export of rhizocticins. Bioinformatic analysis of the gene cluster has been instrumental in proposing the biosynthetic pathway.[3][5]
Mechanism of Action of APPA
The antifungal activity of this compound is a direct consequence of the inhibitory action of its constituent APPA on threonine synthase.
Cellular Uptake and Activation
This compound is actively transported into fungal cells via oligopeptide transport systems.[4] Once inside the cell, peptidases cleave the peptide bond between L-arginine and L-APPA, releasing the active APPA molecule.[3][4]
Inhibition of Threonine Synthase
L-APPA is a potent irreversible inhibitor of threonine synthase (EC 4.2.3.1), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in L-threonine biosynthesis: the conversion of O-phospho-L-homoserine to L-threonine.[5] APPA mimics the natural substrate, O-phospho-L-homoserine, and binds to the active site of the enzyme. This leads to the formation of a stable, covalent adduct with the PLP cofactor, rendering the enzyme inactive.[4] The inhibition of threonine synthase depletes the intracellular pool of threonine, a crucial component of proteins, thereby halting protein synthesis and arresting cell growth.[4][5]
Self-Resistance in Bacillus subtilis
The rhizocticin-producing organism, B. subtilis ATCC6633, possesses a self-resistance mechanism to avoid the toxic effects of APPA. The rhi gene cluster encodes a second, APPA-insensitive threonine synthase homolog, RhiB , which allows the organism to maintain threonine biosynthesis in the presence of the antibiotic.
Quantitative Data
While detailed kinetic parameters for all the biosynthetic enzymes in the rhizocticin pathway are not yet available in the literature, some key quantitative data regarding the inhibition of threonine synthase by APPA has been reported.
| Parameter | Enzyme | Value | Organism | Reference |
| Ki | Threonine Synthase | 100 µM | E. coli | [4] |
| kinact | Threonine Synthase | 1.50 min-1 | E. coli | [4] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying rhizocticin biosynthesis and the activity of APPA.
Heterologous Production of Rhizocticin B in Bacillus subtilis 168
This protocol describes the heterologous expression of the rhi gene cluster in a non-producing B. subtilis strain to produce rhizocticin B.[3][5]
Workflow:
Caption: Workflow for heterologous production of Rhizocticin B.
Methodology:
-
Identification and Isolation of the rhi Gene Cluster: The rhi gene cluster is identified from a fosmid library of B. subtilis ATCC6633 genomic DNA, for example, by PCR screening using primers designed to amplify the PEP mutase gene (RhiH).[1]
-
Construction of an Integration Vector: The identified rhi cluster is cloned into a suitable integration vector containing a selectable marker, such as a spectinomycin resistance cassette.
-
Transformation of B. subtilis 168: The non-producing strain B. subtilis 168 is transformed with the linearized integration vector.[6] Homologous recombination integrates the rhi cluster into the host chromosome.
-
Selection and Cultivation: Transformants are selected on media containing spectinomycin. Positive clones are then cultivated in a suitable production medium to allow for the biosynthesis of rhizocticins.
-
Extraction and Analysis: The culture supernatant is harvested, and rhizocticins are extracted and analyzed by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
Expression and Purification of His-tagged RhiG
This protocol outlines the expression of the aldolase RhiG in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
Methodology:
-
Cloning: The rhiG gene is amplified by PCR and cloned into an expression vector (e.g., pET vector) that incorporates an N- or C-terminal hexahistidine (His6)-tag.
-
Expression: The expression plasmid is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or other mechanical means.
-
Purification: The cleared cell lysate is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged RhiG is then eluted with a buffer containing a higher concentration of imidazole.[7][8][9][10]
-
Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.
In Vitro Assay for RhiG Aldolase Activity
This assay is used to characterize the enzymatic activity of the purified RhiG protein.[1][3]
Workflow:
Caption: Workflow for the in vitro RhiG aldolase assay.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing phosphonoacetaldehyde (PnAA) and oxaloacetate (OAA) in a suitable buffer (e.g., sodium cacodylate, pH 7.5).
-
Enzyme Addition: The reaction is initiated by the addition of the purified RhiG enzyme.
-
Incubation: The reaction is incubated at room temperature for a defined period.
-
Reaction Termination: The reaction is stopped, for example, by heat inactivation or the addition of an acid.
-
Product Analysis: The reaction products are analyzed by 31P NMR spectroscopy and/or LC-MS to identify the formation of 2-keto-4-hydroxy-5-phosphonopentanoic acid.[1]
Threonine Synthase Inhibition Assay
This assay measures the inhibitory effect of APPA on threonine synthase activity.
Methodology:
-
Enzyme and Substrate: Purified threonine synthase is incubated with its substrate, O-phospho-L-homoserine, in a suitable buffer.
-
Inhibitor Addition: Varying concentrations of APPA are added to the reaction mixtures.
-
Activity Measurement: The enzymatic activity is determined by measuring the rate of threonine or inorganic phosphate production. This can be done using a variety of methods, including coupled-enzyme spectrophotometric assays or colorimetric assays for phosphate.
-
Data Analysis: The inhibition constants (Ki and kinact) are determined by analyzing the enzyme activity at different inhibitor concentrations using appropriate kinetic models.
Signaling Pathways and Logical Relationships
Biosynthetic Pathway of L-APPA
Caption: Proposed biosynthetic pathway of L-APPA.
Mechanism of Action of this compound
Caption: Mechanism of antifungal action of this compound.
Conclusion
L-2-amino-5-phosphono-3-pentenoic acid is the key pharmacophore of the antifungal antibiotic this compound. Its unique biosynthetic pathway, originating from central metabolism, and its specific and potent inhibition of threonine synthase make it a fascinating subject for both fundamental biochemical research and applied drug development. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further investigation into this important natural product, with the ultimate goal of leveraging this knowledge for the creation of new and effective antifungal therapies.
References
- 1. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bacillus subtilis 168 | DSM 402, NBRC 111470, NCIB 10106, JCM 10629, ATCC 33234, KCTC 2217, NCIMB 10106 | BacDiveID:1156 [bacdive.dsmz.de]
- 7. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. bio-rad.com [bio-rad.com]
- 10. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Rhizocticin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizocticin A is a hydrophilic phosphono-oligopeptide antibiotic produced by the bacterium Bacillus subtilis ATCC 6633.[1] It exhibits potent antifungal activity, primarily against phytopathogenic fungi such as Rhizoctonia solani, by targeting threonine metabolism.[1] Structurally, this compound is L-arginyl-L-2-amino-5-phosphono-3-cis-pentenoic acid. The unique phosphonate group and its peptidic nature present specific challenges and opportunities for its isolation and purification. These application notes provide a comprehensive overview and detailed protocols for the recovery and purification of this compound from Bacillus subtilis culture.
Data Presentation
While specific quantitative data for each step of this compound purification is not extensively published, the following table outlines expected outcomes based on typical purification processes for similar bioactive peptides from bacterial fermentation. The values presented are illustrative and will vary depending on the specific fermentation yield and purification scale.
| Purification Step | Purity (%) | Yield (%) | Key Performance Indicator |
| Culture Supernatant | < 1 | 100 | Initial concentration of this compound in the clarified broth. |
| Size-Exclusion Chromatography | 5 - 15 | 80 - 90 | Removal of high molecular weight proteins and polysaccharides. |
| Cation Exchange Chromatography | 40 - 60 | 60 - 70 | Separation based on the positive charge of the arginine residue. |
| Reversed-Phase HPLC | > 95 | 40 - 50 | High-resolution separation yielding a highly purified final product. |
Experimental Protocols
Protocol 1: Cultivation of Bacillus subtilis ATCC 6633 for this compound Production
This protocol details the cultivation of Bacillus subtilis ATCC 6633 to produce this compound.
Materials:
-
Bacillus subtilis subsp. spizizenii (ATCC® 6633™)
-
Brain Heart Infusion (BHI) broth
-
BHI agar plates
-
Sterile baffled flasks
-
Incubator shaker
Procedure:
-
Strain Revival: Revive the lyophilized Bacillus subtilis ATCC 6633 culture according to the supplier's instructions.
-
Seed Culture Preparation: Inoculate a single colony from a fresh BHI agar plate into a 50 mL baffled flask containing 10 mL of BHI broth. Incubate at 30°C with shaking at 200 rpm for 18-24 hours.
-
Production Culture: Inoculate a 2 L baffled flask containing 500 mL of BHI broth with 5 mL of the seed culture.
-
Incubation: Incubate the production culture at 30°C with vigorous shaking (200-250 rpm) for 48-72 hours.
-
Harvesting: After incubation, harvest the culture by centrifugation at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted this compound. The supernatant can be stored at -20°C until further processing.
Protocol 2: Isolation and Purification of this compound
This protocol describes a multi-step chromatographic procedure for the purification of this compound from the culture supernatant.
Step 1: Size-Exclusion Chromatography (Initial Cleanup)
This step aims to remove high molecular weight contaminants such as proteins and polysaccharides. A study on the related Rhizocticin B suggests the use of Bio-Gel P-2 for initial fractionation of the cell-free supernatant.[2]
Materials:
-
Cell-free culture supernatant
-
Bio-Gel P-2 resin or equivalent (e.g., Sephadex G-25)
-
Chromatography column
-
Deionized water (mobile phase)
-
Fraction collector
Procedure:
-
Column Packing: Pack a chromatography column with Bio-Gel P-2 resin and equilibrate with at least two column volumes of deionized water.
-
Sample Loading: Concentrate the cell-free supernatant 5 to 10-fold by lyophilization or rotary evaporation. Load the concentrated supernatant onto the equilibrated column. The sample volume should not exceed 5% of the total column volume.
-
Elution: Elute the column with deionized water at a constant flow rate.
-
Fraction Collection: Collect fractions of a suitable volume.
-
Analysis: Analyze the fractions for the presence of phosphonates using ³¹P NMR spectroscopy or by a specific bioassay against a sensitive fungal strain. Pool the fractions containing this compound.
Step 2: Cation Exchange Chromatography
This compound contains a basic arginine residue, making it amenable to purification by cation exchange chromatography.[3][4][5][6]
Materials:
-
Pooled fractions from size-exclusion chromatography
-
Strong cation exchange resin (e.g., SP Sepharose)
-
Chromatography column
-
Binding Buffer: 20 mM Sodium Acetate, pH 4.5
-
Elution Buffer: 20 mM Sodium Acetate, 1 M NaCl, pH 4.5
-
HPLC or FPLC system
Procedure:
-
Sample Preparation: Adjust the pH of the pooled fractions to 4.5 with acetic acid.
-
Column Equilibration: Equilibrate the cation exchange column with Binding Buffer until the pH and conductivity of the outlet match the inlet.
-
Sample Loading: Load the pH-adjusted sample onto the column.
-
Washing: Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline to remove unbound contaminants.
-
Elution: Elute the bound molecules using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound using a relevant analytical technique (e.g., RP-HPLC, bioassay). Pool the active fractions.
Step 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Polishing)
The final purification step utilizes the hydrophobicity of the peptide backbone for high-resolution separation.[7][8][9]
Materials:
-
Pooled fractions from cation exchange chromatography
-
C18 reversed-phase HPLC column (preparative or semi-preparative)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Acidify the pooled fractions with TFA to a final concentration of 0.1%. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Elute the bound this compound using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 40% Mobile Phase B over 30-40 minutes.
-
Detection and Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect the peaks corresponding to this compound.
-
Purity Analysis and Verification: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of this compound by mass spectrometry.
-
Solvent Removal: Remove the acetonitrile and TFA from the purified fractions by lyophilization.
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound in Bacillus subtilis involves a series of enzymatic reactions starting from phosphoenolpyruvate.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Purification
This diagram illustrates the sequential steps for the isolation and purification of this compound.
References
- 1. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of bacilysin and a new amino acid from culture filtrates of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of bacilysin and a new amino acid from culture filtrates of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-works.com [bio-works.com]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversed-phase high-performance liquid chromatography: preparative purification of synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dupont.com [dupont.com]
Heterologous Production of Rhizocticin B in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the heterologous production of Rhizocticin B, an antifungal phosphonate oligopeptide, in Escherichia coli. While the native producer is Bacillus subtilis ATCC6633, and heterologous production has been demonstrated in other B. subtilis strains, this guide outlines a strategic approach for expression in E. coli, a widely used host for recombinant protein and natural product synthesis.
Application Notes
Rhizocticin B is a member of the rhizocticin family of phosphonate oligopeptides, which exhibit potent antifungal activity.[1][2][3] These compounds are characterized by the non-proteinogenic amino acid (Z)-l-2-amino-5-phosphono-3-pentenoic acid (APPA).[1][3][4] The primary mechanism of action of rhizocticins is the inhibition of threonine biosynthesis, making them attractive candidates for the development of novel antifungal agents.[5]
The biosynthesis of rhizocticins is governed by the rhi gene cluster, which has been identified and characterized in B. subtilis ATCC6633.[1][5] Heterologous expression of this ~13 kb gene cluster has been successfully achieved in B. subtilis 168, a non-producing strain.[1][3][4] While direct heterologous production of the complete Rhizocticin B molecule in E. coli has not been extensively documented and may present challenges such as codon usage bias and the need for post-translational modifications, E. coli remains a valuable host due to its rapid growth, well-established genetic tools, and high-density fermentation capabilities.
This guide provides a comprehensive strategy for expressing the rhi gene cluster in E. coli, including protocols for gene cluster assembly, expression, and purification of Rhizocticin B.
The Rhizocticin Biosynthetic Gene Cluster (rhi)
The rhi gene cluster from B. subtilis ATCC6633 contains all the necessary enzymatic machinery for the synthesis of Rhizocticin B. The functions of the key genes in this cluster have been proposed based on bioinformatics analysis.
| Gene | Proposed Function |
| rhiA | ATP-Grasp ligase |
| rhiB | Threonine synthetase homolog |
| rhiC | Transaminase |
| rhiD | Dehydrogenase |
| rhiE | Phosphonopyruvate decarboxylase (subunit) |
| rhiF | Phosphonopyruvate decarboxylase (subunit) |
| rhiG | Aldolase |
| rhiH | Phosphoenolpyruvate (PEP) mutase |
| rhiI | MbtH-like protein |
| rhiJ | ABC transporter (ATP-binding protein) |
| rhiK | ABC transporter (permease) |
| rhiL | Peptidase |
| rhiM | Non-ribosomal peptide synthetase (NRPS)-like protein |
Data sourced from bioinformatics analysis of the rhi gene cluster.[1]
Signaling and Biosynthetic Pathway
The proposed biosynthetic pathway for Rhizocticin B begins with the conversion of phosphoenolpyruvate (PEP) and proceeds through a series of enzymatic reactions to form the APPA core, which is then further modified.
Experimental Workflow
The overall workflow for heterologous production of Rhizocticin B in E. coli involves several key stages, from gene cluster assembly to final product analysis.
Experimental Protocols
Protocol 1: rhi Gene Cluster Assembly and Expression Vector Construction
This protocol describes the assembly of the ~13 kb rhi gene cluster and its cloning into a suitable E. coli expression vector.
Materials:
-
Genomic DNA from B. subtilis ATCC6633
-
High-fidelity DNA polymerase
-
Restriction enzymes (e.g., BamHI, HindIII)
-
T4 DNA ligase
-
PCR primers for amplifying the rhi cluster in fragments
-
Low-copy expression vector (e.g., pET-28a, pACYCDuet-1)
-
Chemically competent E. coli DH5α (for cloning)
-
DNA purification kits
Methodology:
-
Primer Design: Design overlapping primers to amplify the rhi gene cluster in 2-3 manageable fragments (e.g., 4-6 kb each) from B. subtilis ATCC6633 genomic DNA. Include restriction sites in the outermost primers for cloning into the expression vector.
-
PCR Amplification: Perform high-fidelity PCR to amplify the fragments of the rhi gene cluster.
-
Fragment Purification: Purify the PCR products using a DNA purification kit.
-
Gene Assembly: Assemble the fragments into the full-length rhi cluster using a suitable method such as Gibson Assembly or by sequential restriction digestion and ligation.
-
Vector Ligation: Ligate the assembled rhi gene cluster into the chosen expression vector, which has been linearized with the corresponding restriction enzymes.
-
Transformation: Transform the ligation product into chemically competent E. coli DH5α.
-
Colony PCR and Sequencing: Screen colonies by PCR to identify those containing the full-length insert. Confirm the sequence of the entire rhi gene cluster by Sanger sequencing.
Protocol 2: Heterologous Expression and Fermentation
This protocol details the expression of the rhi gene cluster in an E. coli expression host and the subsequent fermentation.
Materials:
-
Verified expression plasmid containing the rhi gene cluster
-
Chemically competent E. coli BL21(DE3)
-
LB medium
-
Terrific Broth (TB) or other rich defined medium
-
Appropriate antibiotic for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Shaking incubator
-
Fermenter (for larger scale production)
Methodology:
-
Transformation: Transform the expression plasmid into chemically competent E. coli BL21(DE3).
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculation: Inoculate 1 L of TB medium in a 2.5 L baffled flask with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Fermentation: Continue incubation at the lower temperature for 18-24 hours.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The supernatant can be retained for analysis of secreted product, and the cell pellet stored at -80°C.
Protocol 3: Extraction and Purification of Rhizocticin B
This protocol outlines the extraction of Rhizocticin B from the E. coli culture and its subsequent purification.
Materials:
-
Cell pellet and supernatant from fermentation
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Lysozyme
-
DNase I
-
Sonication equipment
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
-
Lyophilizer
Methodology:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer. Add lysozyme and DNase I and incubate on ice. Further disrupt the cells by sonication.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet cell debris. Collect the clarified supernatant.
-
Extraction: Combine the clarified cell lysate with the culture supernatant. Pass the combined sample through a C18 SPE cartridge to capture Rhizocticin B. Wash the cartridge with water and elute with methanol or acetonitrile.
-
Purification by HPLC: Concentrate the eluted sample and purify Rhizocticin B by reverse-phase HPLC using a water/acetonitrile gradient with 0.1% trifluoroacetic acid.
-
Fraction Analysis: Collect fractions and analyze for the presence of Rhizocticin B by LC-MS.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain purified Rhizocticin B as a powder.
Quantitative Data and Benchmarks
While quantitative data for Rhizocticin B production in E. coli is not yet established, the following data from heterologous production in B. subtilis 168 can serve as a benchmark.
| Parameter | Value | Host Organism | Reference |
| Titer | Not specified | B. subtilis 168 | [1] |
| Yield | Not specified | B. subtilis 168 | [1] |
Successful production in B. subtilis 168 was confirmed by LC-MS analysis, demonstrating the feasibility of heterologous expression of the rhi gene cluster.[1]
Potential Challenges and Optimization
-
Codon Usage: The GC content and codon usage of the B. subtilis rhi gene cluster may not be optimal for high-level expression in E. coli. Codon optimization of the entire gene cluster may be necessary.
-
Post-Translational Modification: Some enzymes in the pathway may require specific post-translational modifications that are not native to E. coli. Co-expression of necessary modifying enzymes may be required.
-
Precursor Supply: The biosynthesis of Rhizocticin B requires precursors from primary metabolism. Engineering the central metabolism of E. coli to enhance the supply of these precursors could improve yields.
-
Toxicity: The produced Rhizocticin B or pathway intermediates may be toxic to E. coli. Using inducible promoters and optimizing expression conditions can mitigate toxicity.
-
Enzyme Activity: Individual enzymes from the rhi cluster may have low activity or be insoluble when expressed in E. coli. Testing the expression and activity of individual enzymes can help identify bottlenecks in the pathway.
This guide provides a foundational strategy for the heterologous production of Rhizocticin B in E. coli. Successful implementation will likely require iterative optimization of the described protocols.
References
- 1. Mismatch-CRISPRi reveals the co-varying expression-fitness relationships of essential genes in Escherichia coli and Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods and options for the heterologous production of complex natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Assay of Rhizocticin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rhizocticin A is an antifungal phosphono-oligopeptide produced by the bacterium Bacillus subtilis ATCC 6633.[1][2] It is composed of L-arginine and the non-proteinogenic amino acid (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA).[3][4] this compound, along with its related compounds (Rhizocticin B, C, and D), exhibits activity against a range of budding and filamentous fungi.[1][4] Its mechanism of action involves entry into the fungal cell via peptide transport systems, after which it is cleaved by intracellular peptidases to release the toxic component, L-APPA.[1] L-APPA is thought to interfere with threonine or threonine-related metabolism.[1][2] These application notes provide detailed protocols for determining the in vitro antifungal activity of this compound.
Data Presentation
Table 1: General Properties of this compound
| Property | Description |
| Source | Bacillus subtilis ATCC 6633[1] |
| Chemical Class | Phosphono-oligopeptide[1] |
| Molecular Composition | L-arginyl-L-2-amino-5-phosphono-3-cis-pentenoic acid[4] |
| Mechanism of Action | Inhibition of threonine metabolism via intracellular release of L-APPA.[1][2] |
| Spectrum of Activity | Budding and filamentous fungi, and the nematode Caenorhabditis elegans.[1] |
| Known Antagonists | Various amino acids and oligopeptides (e.g., L- and D-cystine).[1] |
Table 2: Example Minimum Inhibitory Concentration (MIC) Data for Antifungal Compounds against Rhizoctonia solani
| Antifungal Agent | Concentration | Mycelial Growth Inhibition (%) | Reference |
| Ergosterol Peroxide | 150 µg | 13% | [5] |
| Ergosterol Peroxide | 300 µg | 22% | [5] |
| Ergosterol Peroxide | 600 µg | 34% | [5] |
| Ergosterol Peroxide | 900 µg | 53% | [5] |
| Paecilomyces filtrate | 15% | 37.5% | [6][7] |
| Paecilomyces filtrate | 30% | 50% | [6][7] |
| Paecilomyces filtrate | 45% | 52.5% | [6][7] |
| Paecilomyces filtrate | 60% | 56.25% | [6][7] |
| Carbendazim 50% WP | 6 ppm | 100% | [8] |
| Tebuconazole 25% EC | 250 ppm | 100% | [9] |
| Carbendazim 12% WP | 250 ppm | 100% | [9] |
Note: This table provides example data for other antifungal agents against a relevant fungus and is intended to serve as a template for presenting results from this compound assays.
Experimental Protocols
Fungal Strains and Culture Conditions
A variety of fungal species can be used for testing the antifungal activity of this compound. Rhizoctonia solani is a known sensitive fungus.[1] Other relevant test organisms could include species of Aspergillus, Fusarium, and various yeasts.
-
Culture Medium: Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) are commonly used for the cultivation of fungi like Rhizoctonia solani.[6][10][11] For other fungi, appropriate standard media should be used.
-
Incubation Conditions: Fungal cultures are typically incubated at 25-30°C.[6][8] The incubation period will vary depending on the fungus, generally ranging from 3 to 7 days.[6][10]
Preparation of this compound Stock Solution
-
Accurately weigh a known amount of purified this compound.
-
Dissolve the compound in a suitable sterile solvent (e.g., sterile distilled water or a buffer) to create a high-concentration stock solution. The hydrophilic nature of this compound suggests aqueous solvents are appropriate.[1]
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
In Vitro Antifungal Susceptibility Testing Methods
This method is particularly useful as Rhizoctonia solani has been shown to be inhibited by this compound in agar dilution tests.[1]
-
Preparation of Medicated Agar: Prepare molten PDA and cool it to approximately 45-50°C.
-
Add appropriate volumes of the sterile this compound stock solution to the molten agar to achieve the desired final concentrations. Also, prepare a control plate with no this compound.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate.[5][8]
-
Incubation: Incubate the plates at 28 ± 2°C for the required duration, until the fungal growth in the control plate has reached a significant diameter.[12]
-
Data Collection: Measure the diameter of the fungal colony on each plate. Calculate the percentage of mycelial growth inhibition using the following formula[12]:
-
Percent Mycelial Growth Inhibition = [(gc - gt) / gc] x 100
-
Where:
-
gc = Growth of mycelia in the control set.
-
gt = Growth of mycelia in the treatment set.
-
-
-
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible fungal growth.
This method is suitable for determining the MIC of this compound in a liquid medium.[12]
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add a defined volume of PDB to each well.
-
Perform serial two-fold dilutions of the this compound stock solution across the wells to achieve a range of concentrations. Leave some wells without the compound to serve as positive growth controls.
-
Inoculum Preparation: Prepare a fungal spore or mycelial fragment suspension in sterile water or saline. Adjust the concentration to a standard density (e.g., 10^4 to 10^5 CFU/mL).
-
Inoculation: Add a standardized volume of the fungal inoculum to each well.
-
Incubation: Incubate the microtiter plates at 28-35°C for 24-72 hours, depending on the fungus.[13]
-
Data Analysis: Determine the MIC as the lowest concentration of this compound that causes a significant reduction (e.g., ≥50% or ≥90%) in fungal growth compared to the control, which can be assessed visually or by measuring absorbance with a microplate reader.
Mandatory Visualizations
Caption: Workflow for the in vitro antifungal assay of this compound.
Caption: Proposed mechanism of action of this compound in fungal cells.
References
- 1. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Antifungal Activity of Compounds Isolated from Bamboo Vermicompost against Rhizoctonia solani AG1-IB [scirp.org]
- 6. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchtrend.net [researchtrend.net]
- 10. environmentandecology.com [environmentandecology.com]
- 11. biochemjournal.com [biochemjournal.com]
- 12. ecronicon.net [ecronicon.net]
- 13. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Agar Dilution Method for Rhizocticin A Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizocticin A is a phosphono-oligopeptide antibiotic produced by Bacillus subtilis. It exhibits antifungal activity against a range of budding and filamentous fungi.[1] The unique mechanism of action of this compound, which involves the inhibition of threonine synthase, makes it a subject of interest in the development of novel antifungal agents.[1][2] This document provides a detailed protocol for determining the in vitro susceptibility of fungal isolates to this compound using the agar dilution method. This method is a reliable and reproducible technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle of the Agar Dilution Method
The agar dilution method involves incorporating serial twofold dilutions of the antimicrobial agent into a suitable agar medium. A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates, each containing a different concentration of the antimicrobial agent. Following incubation, the plates are examined for the presence or absence of microbial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Data Presentation: Susceptibility of Various Fungi to this compound
The following table provides representative Minimum Inhibitory Concentration (MIC) data for this compound against a selection of fungal species. Note: This data is for illustrative purposes to demonstrate the presentation of results, as extensive peer-reviewed MIC data for this compound using a standardized agar dilution method is not widely available in published literature.
| Fungal Species | Strain ID | This compound MIC (µg/mL) |
| Rhizoctonia solani | ATCC 10183 | 16 |
| Candida albicans | ATCC 90028 | 32 |
| Aspergillus fumigatus | ATCC 204305 | 64 |
| Fusarium oxysporum | ATCC 48112 | 128 |
| Cryptococcus neoformans | ATCC 14116 | 32 |
| Saccharomyces cerevisiae | ATCC 9763 | 16 |
Experimental Protocols
This protocol is based on established guidelines for antifungal susceptibility testing by agar dilution.
Materials
-
This compound (analytical grade)
-
Solvent for this compound (e.g., sterile distilled water or a buffer, depending on solubility)
-
Test fungal isolates
-
Quality control fungal strains (e.g., Candida albicans ATCC 90028)
-
Agar medium (e.g., Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue, or RPMI-1640 agar)
-
Sterile petri dishes (90 mm or 150 mm)
-
Sterile saline (0.85% NaCl)
-
Sterile distilled water
-
Spectrophotometer
-
Vortex mixer
-
Micropipettes and sterile tips
-
Inoculating loop or sterile cotton swabs
-
Incubator (35°C)
-
0.5 McFarland turbidity standard
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent to prepare a stock solution of a high concentration (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Prepare serial twofold dilutions of the stock solution to create a range of concentrations to be tested.
Preparation of Agar Plates
-
Prepare the chosen agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the molten agar to cool to 45-50°C in a water bath.
-
For each desired final concentration of this compound, add the appropriate volume of the corresponding this compound dilution to a sterile petri dish. For example, to prepare a plate with a final concentration of 64 µg/mL, add 1 mL of a 640 µg/mL this compound solution to a petri dish.
-
Add 19 mL of the molten agar to the petri dish containing the this compound solution (this assumes a 1:20 dilution of the drug in agar).
-
Gently swirl the plate to ensure thorough mixing of the this compound and the agar.
-
Allow the agar to solidify at room temperature.
-
Prepare a growth control plate containing no this compound.
-
Label all plates clearly with the concentration of this compound.
Inoculum Preparation
-
Subculture the fungal isolates onto a fresh agar plate and incubate for 24-48 hours at 35°C to ensure purity and viability.
-
From the fresh culture, pick several morphologically similar colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match the 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm should be between 0.08 and 0.10) or by visual comparison. This corresponds to a concentration of approximately 1-5 x 10^6 CFU/mL for yeast. For filamentous fungi, the spore suspension should be adjusted to a concentration of 1-5 x 10^6 CFU/mL.
-
Dilute the standardized inoculum 1:10 in sterile saline to obtain a final inoculum concentration of approximately 1-5 x 10^5 CFU/mL.
Inoculation of Agar Plates
-
Using a sterile inoculating loop, a sterile cotton swab, or a multipoint inoculator, spot a small aliquot (approximately 1-2 µL) of the diluted fungal suspension onto the surface of each agar plate, including the growth control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
Incubation
-
Incubate the inoculated plates at 35°C for 24-48 hours, or until sufficient growth is observed on the growth control plate.
Interpretation of Results
-
Examine the plates for the presence of visible fungal growth at the inoculation spots.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits the growth of the fungal isolate. Any visible growth, including a haze or a single colony, should be considered as growth.
-
Record the MIC value for each tested isolate. The growth control plate must show confluent growth for the results to be valid.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound in fungal cells.
Experimental Workflow: Agar Dilution Method
Caption: Experimental workflow for the agar dilution susceptibility test.
References
Application Note: Quantitative Analysis of Rhizocticin A using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Rhizocticin A, an antifungal phosphono-oligopeptide.[1][2][3] Due to its hydrophilic nature, specific sample preparation and chromatographic conditions are required for optimal analysis. The method described herein utilizes reversed-phase HPLC with UV detection, providing a robust and reliable approach for researchers, scientists, and drug development professionals working with this compound.
Introduction
This compound is a hydrophilic phosphono-oligopeptide antibiotic produced by Bacillus subtilis.[1] It exhibits significant antifungal properties, making it a compound of interest for pharmaceutical and agricultural applications. The core of its structure is L-2-amino-5-phosphono-3-cis-pentenoic acid (L-APPA) linked to an arginine residue.[2] Accurate and precise quantification of this compound in various matrices, such as fermentation broths and purified samples, is crucial for research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of peptides and other biomolecules, offering high resolution and sensitivity.[4] This document provides a comprehensive protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method.
Proposed Experimental Protocols
Sample Preparation from Fermentation Broth
Effective sample preparation is critical to remove interferences and ensure compatibility with the RP-HPLC system.[5] Given the hydrophilic nature of this compound, a specific solvent exchange step is recommended to ensure adequate retention on the reversed-phase column.[6]
Protocol:
-
Cell Removal: Centrifuge 10 mL of the fermentation broth at 10,000 x g for 15 minutes to pellet the bacterial cells.
-
Supernatant Collection: Carefully collect the supernatant containing this compound.
-
Protein Precipitation: Add an equal volume of ice-cold acetonitrile to the supernatant to precipitate larger proteins.[5]
-
Incubation: Incubate the mixture at -20°C for 30 minutes.
-
Clarification: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Solvent Evaporation: Transfer the clarified supernatant to a new tube and evaporate the acetonitrile under a stream of nitrogen or using a vacuum centrifuge. This step is crucial for preventing poor retention of the hydrophilic analyte.[6]
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase (e.g., 95% Water with 0.1% TFA).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
HPLC Chromatographic Conditions
The following conditions are proposed for the separation and quantification of this compound. Reversed-phase chromatography is the most commonly used separation method in HPLC for molecules with some degree of hydrophobic character, such as peptides.[4]
| Parameter | Proposed Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 Reversed-Phase Column (e.g., Agilent ZORBAX 300SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 5% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV Absorbance at 214 nm |
| Injection Volume | 20 µL |
Rationale for Detection Wavelength: The peptide bond exhibits strong absorbance around 210-220 nm. A wavelength of 214 nm is commonly used for the detection of peptides that lack strong chromophores like tryptophan or tyrosine.[7][8]
Quantitative Data Summary
The following table presents example data that would be expected from a fully validated method based on the proposed protocol. These values are for illustrative purposes and should be determined experimentally during method validation.[9]
Table 1: Example Performance Characteristics of the Proposed HPLC Method for this compound Analysis.
| Parameter | Expected Value |
| Retention Time (tR) | Approx. 12.5 min |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Visualizations
Experimental Workflow
The diagram below illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.
Caption: Experimental workflow for this compound analysis by HPLC.
Method Development and Validation Logic
The development of a robust analytical method follows a logical progression from initial development through rigorous validation to ensure its suitability for the intended purpose.
Caption: Logical flow of HPLC method development and validation.
Conclusion
This application note provides a detailed, proposed HPLC method for the quantitative analysis of this compound. The described sample preparation, chromatographic conditions, and validation considerations offer a solid foundation for researchers to establish a reliable analytical method for this compound in various matrices. This HPLC method presents a valuable tool for routine quality control and research applications involving this potent antifungal compound.
References
- 1. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Characterization of Rhizocticin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizocticin A is a phosphono-oligopeptide antibiotic produced by the bacterium Bacillus subtilis. It exhibits antifungal properties, making it a molecule of interest for researchers in drug discovery and development. Structurally, this compound is L-arginyl-L-2-amino-5-phosphono-3Z-pentenoic acid. Mass spectrometry is a powerful analytical technique for the characterization of such novel compounds, providing information on molecular weight, structure, and purity. These application notes provide a comprehensive overview and detailed protocols for the characterization of this compound using mass spectrometry.
Molecular and Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₅O₆P | PubChem |
| Molecular Weight | 351.30 g/mol | PubChem[1] |
| Monoisotopic Mass | 351.13077044 Da | PubChem[1] |
| IUPAC Name | (Z,2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-phosphonopent-3-enoic acid | PubChem |
Mass Spectrometric Analysis of Rhizocticins
Direct mass spectrometric data for this compound is not widely available in the public domain. However, the closely related analogue, Rhizocticin B, has been characterized by Liquid Chromatography-Mass Spectrometry (LC-MS), and its fragmentation pattern provides a valuable reference for the analysis of this compound. Rhizocticin B is a tripeptide, containing an additional valine residue compared to this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) of Rhizocticin B
A study on the biosynthesis of rhizocticins heterologously produced Rhizocticin B in B. subtilis 168 and analyzed the compound by LC-MS.[2] The fragmentation of the parent ion of Rhizocticin B was reported, providing insights into the characteristic fragmentation of this class of phosphono-oligopeptides.[2]
Table 1: Key Mass Spectrometry Data for Rhizocticin B
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₃₁N₆O₇P | PubChem[3] |
| Molecular Weight | 450.43 g/mol | PubChem[3] |
| Parent Ion (m/z) | Not explicitly stated, but fragmentation is shown | Borisova et al., 2010[2] |
| Key Fragment Ions (m/z) | Labeled in fragmentation diagram | Borisova et al., 2010[2] |
Experimental Protocols
The following protocols are designed to provide a starting point for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation and sample purity.
Protocol 1: Sample Preparation
Given that this compound is a hydrophilic phosphono-oligopeptide, careful sample preparation is crucial for successful mass spectrometric analysis.
-
Solubilization: Dissolve the purified this compound in a solvent compatible with electrospray ionization (ESI), such as a mixture of water, acetonitrile, and a small amount of formic acid (e.g., 50:50:0.1 v/v/v water:acetonitrile:formic acid).
-
Desalting: If the sample contains high concentrations of salts, desalting is necessary to prevent ion suppression. This can be achieved using a C18 solid-phase extraction (SPE) cartridge or a ZipTip®.
-
Equilibrate the C18 material with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Wash with an aqueous solution (e.g., 0.1% formic acid in water).
-
Load the sample.
-
Wash again with the aqueous solution to remove salts.
-
Elute the desalted this compound with a higher concentration of organic solvent (e.g., 70% acetonitrile with 0.1% formic acid).
-
-
Concentration: If necessary, concentrate the sample to an appropriate level for MS analysis using a vacuum centrifuge.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the separation and fragmentation of this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column suitable for the separation of polar molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-25 min: 2-50% B
-
25-30 min: 50-95% B
-
30-35 min: 95% B
-
35-40 min: 95-2% B
-
40-45 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 300 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range (MS1): m/z 100-1000
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
-
Data Presentation
Table 2: Predicted m/z Values for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 352.1381 |
| [M+Na]⁺ | 374.1200 |
| [M+K]⁺ | 390.1039 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mass spectrometric characterization of this compound.
Proposed Fragmentation Pathway of this compound
The fragmentation of phosphopeptides is known to be influenced by the labile phosphate group.[1] Based on the principles of peptide fragmentation and the data available for Rhizocticin B, a proposed fragmentation pathway for this compound is presented below. The fragmentation is expected to involve neutral losses of water and phosphoric acid, as well as cleavages along the peptide backbone (b and y ions).
Caption: Proposed fragmentation pathway for this compound in positive ion ESI-MS/MS.
Conclusion
The characterization of novel bioactive compounds like this compound is a critical step in the drug discovery pipeline. Mass spectrometry, particularly LC-MS/MS, offers the sensitivity and structural information required for this purpose. While direct experimental data for this compound is limited, the analysis of its close analogue, Rhizocticin B, provides a solid foundation for developing analytical methods. The protocols and data presented here serve as a comprehensive guide for researchers and scientists to effectively characterize this compound and other related phosphono-oligopeptides.
References
Application Notes & Protocols: Studying the Inhibition of Threonine Synthase by Rhizocticin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhizocticin A is a naturally occurring phosphono-oligopeptide antibiotic produced by Bacillus subtilis.[1][2] It acts as a pro-drug, entering target cells like fungi via peptide transport systems.[2][3] Inside the cell, peptidases cleave this compound to release its active component, (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA).[2][3] APPA is a potent and irreversible inhibitor of threonine synthase (ThrC), a key enzyme in the threonine biosynthesis pathway.[4][5] This pathway is essential for bacteria, fungi, and plants, but absent in mammals, making threonine synthase an attractive target for developing novel antimicrobial agents.[3][4] These notes provide detailed protocols and techniques for characterizing the inhibition of threonine synthase by this compound and its active form, APPA.
Mechanism of Action of APPA
Threonine synthase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in threonine biosynthesis: the conversion of O-phospho-L-homoserine (OPHS) to L-threonine and inorganic phosphate.[4][6] APPA acts as a structural analog of the substrate, OPHS.[4] It enters the active site and forms a covalent, irreversible adduct with the PLP cofactor.[4][5] This covalent modification inactivates the enzyme, halting threonine production and ultimately leading to cell growth inhibition.[3][4]
Quantitative Data: Kinetic Parameters
The following table summarizes the key kinetic parameters for threonine synthase and its inhibition by APPA. This data is crucial for designing experiments and understanding the potency of the inhibitor.
| Enzyme Source | Compound | Parameter | Value | Reference |
| E. coli | OPHS (Substrate) | Km | 0.34 mM | [6] |
| E. coli | OPHS (Substrate) | kcat | 4 s-1 | [6] |
| E. coli | APPA (Inhibitor) | Ki | 100 µM | [4] |
| E. coli | APPA (Inhibitor) | kinact | 1.50 min-1 | [4] |
| B. subtilis (BsThrC) | OPHS (Substrate) | KM | 329 µM | [4] |
| B. subtilis (BsThrC) | OPHS (Substrate) | kcat | 1.74 s-1 | [4] |
| B. subtilis (RhiB - resistant) | OPHS (Substrate) | KM | 824 µM | [4] |
| B. subtilis (RhiB - resistant) | OPHS (Substrate) | kcat | 0.60 s-1 | [4] |
Experimental Workflow
Studying the inhibition of threonine synthase by this compound involves a systematic workflow, from obtaining the necessary reagents to performing kinetic assays and analyzing the data.
Detailed Experimental Protocols
This protocol allows for the real-time monitoring of threonine synthase activity by coupling the production of L-threonine to the oxidation of NADH.[6]
Principle: Threonine synthase (TS) converts OPHS to L-threonine. The L-threonine is then acted upon by threonine deaminase (TD) to produce α-ketobutyrate, which is subsequently reduced by hydroxyisocaproate dehydrogenase (HO-HxoDH), oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the TS activity.[6]
Materials:
-
Purified Threonine Synthase (TS)
-
O-phospho-L-homoserine (OPHS) substrate
-
This compound or APPA inhibitor
-
Threonine Deaminase (TD)
-
Hydroxyisocaproate Dehydrogenase (HO-HxoDH)
-
β-nicotinamide adenine dinucleotide (NADH)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.7
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
96-well UV-transparent plates or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of OPHS in assay buffer.
-
Prepare stock solutions of the inhibitor (APPA) in a suitable solvent (e.g., water or buffer).
-
Prepare a reaction mixture containing assay buffer, NADH, TD, and HO-HxoDH. The final concentrations should be optimized, but starting points can be ~0.2 mM NADH and excess of the coupling enzymes.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well plate or microfuge tubes, add a fixed amount of Threonine Synthase to the wells/tubes.
-
Add varying concentrations of the inhibitor (APPA) to the enzyme. Include a control with no inhibitor.
-
Bring the total volume to a fixed amount with assay buffer (e.g., 50 µL).
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding. For irreversible inhibitors, this pre-incubation is critical.
-
-
Initiate the Reaction:
-
Add the reaction mixture (containing NADH and coupling enzymes) to the pre-incubated enzyme-inhibitor solutions.
-
Initiate the reaction by adding the substrate, OPHS. The final reaction volume might be 200 µL.
-
-
Monitor the Reaction:
-
Immediately place the plate/cuvette in the spectrophotometer.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration.
-
Determine the IC50 value, which is the inhibitor concentration that causes 50% reduction in enzyme activity.[7]
-
To determine the inhibition constant (Ki) and inactivation rate (kinact) for an irreversible inhibitor, perform time-dependent inhibition studies and analyze the data using appropriate kinetic models.[4][8]
-
This assay measures the amount of inorganic phosphate (Pi), a product of the threonine synthase reaction. It is an endpoint assay.
Principle: The reaction is allowed to proceed for a set time and is then stopped. A malachite green reagent is added, which forms a colored complex with the released inorganic phosphate. The absorbance of this complex is measured and is proportional to the amount of product formed.
Materials:
-
Purified Threonine Synthase (TS)
-
O-phospho-L-homoserine (OPHS) substrate
-
This compound or APPA inhibitor
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
Phosphate standard solution (e.g., KH2PO4)
-
Stopping Solution (e.g., 8% trichloroacetic acid, TCA)
-
Microplate reader capable of reading absorbance at ~620-650 nm
Procedure:
-
Standard Curve: Prepare a standard curve using known concentrations of the phosphate standard to correlate absorbance with the amount of Pi.
-
Enzyme-Inhibitor Pre-incubation:
-
As described in Protocol 1, pre-incubate the threonine synthase enzyme with varying concentrations of the inhibitor (APPA).
-
-
Initiate and Run the Reaction:
-
Initiate the reaction by adding the OPHS substrate to the enzyme-inhibitor mixtures.
-
Incubate the reactions at a constant temperature (e.g., 37°C) for a fixed period of time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Stop the Reaction:
-
Terminate the reaction by adding the stopping solution (e.g., TCA).
-
-
Color Development:
-
Add the Malachite Green Reagent to each reaction.
-
Incubate at room temperature for a specified time (e.g., 10-20 minutes) to allow for color development.
-
-
Measure Absorbance:
-
Read the absorbance of each sample at ~620-650 nm.
-
-
Data Analysis:
-
Use the phosphate standard curve to convert absorbance values into the concentration of Pi produced.
-
Calculate the reaction velocity for each inhibitor concentration.
-
Plot the velocity against inhibitor concentration to determine the IC50 value.[7]
-
References
- 1. Synthesis and biological evaluation of potential threonine synthase inhibitors: this compound and Plumbemycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis of Bacillus subtilis ATCC 6633 Self-Resistance to the Phosphono-oligopeptide Antibiotic Rhizocticin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a continuous assay and steady-state characterization of Escherichia coli threonine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Rhizocticin A Against Pathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhizocticin A is a phosphonate oligopeptide antibiotic produced by Bacillus subtilis. Its primary mechanism of action is the inhibition of threonine synthase, a crucial enzyme in the biosynthetic pathway of the essential amino acid threonine in fungi.[1][2][3] By blocking this enzyme, this compound effectively halts protein synthesis, leading to fungal growth inhibition. These application notes provide a comprehensive guide for the experimental design of in vitro efficacy testing of this compound against a panel of clinically relevant pathogenic fungi.
Mechanism of Action: Threonine Synthase Inhibition
This compound is taken up by fungal cells through peptide transporters.[1] Once inside the cytoplasm, it is cleaved by peptidases to release the active molecule, (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA). APPA is a structural analog of the natural substrate of threonine synthase, O-phospho-L-homoserine. It binds to the active site of the enzyme, leading to its irreversible inhibition and subsequent depletion of the intracellular threonine pool. This amino acid starvation triggers a cascade of downstream cellular stress responses.
Data Presentation: In Vitro Antifungal Activity of this compound
The following tables summarize the expected in vitro activity of this compound against common pathogenic fungi.
Disclaimer: The following Minimum Inhibitory Concentration (MIC) values are hypothetical and for illustrative purposes only. Publicly available literature describes this compound as active against budding and filamentous fungi but does not provide specific quantitative data.[1] Researchers should determine these values experimentally.
Table 1: In Vitro Activity of this compound against Yeast Pathogens
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 8 | 16 |
| Cryptococcus neoformans | H99 | 4 | 8 |
| Candida glabrata | ATCC 90030 | 16 | 32 |
| Candida parapsilosis | ATCC 22019 | 8 | 16 |
Table 2: In Vitro Activity of this compound against Filamentous Fungi (Molds)
| Fungal Species | Strain | MIC (µg/mL) |
| Aspergillus fumigatus | ATCC 204305 | 16 |
| Rhizoctonia solani | AG1-IA | 32 |
| Fusarium oxysporum | ATCC 48112 | 64 |
| Trichophyton rubrum | ATCC 28188 | 8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts
This protocol is adapted from CLSI document M27 and is suitable for testing Candida spp. and Cryptococcus neoformans.
1. Media and Reagents:
- RPMI-1640 Medium: With L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
- This compound Stock Solution: Prepare a 10 mg/mL stock solution in sterile distilled water or a suitable buffer. Sterilize by filtration.
- Saline Solution: Sterile 0.85% NaCl.
- 96-well Microtiter Plates: Sterile, U-bottom.
2. Inoculum Preparation: a. Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (530 nm) or a McFarland densitometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute the standardized suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
3. Assay Procedure: a. Prepare serial twofold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test is 0.125 to 128 µg/mL. b. Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility blank). c. Add 100 µL of the final inoculum suspension to each well, bringing the total volume to 200 µL. d. Seal the plates or place them in a humidified chamber to prevent evaporation. e. Incubate at 35°C for 24-48 hours. For Cryptococcus neoformans, incubation may be extended to 72 hours.
4. Reading and Interpretation: a. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant reduction in growth compared to the drug-free control. b. For yeasts, this is typically a ≥50% reduction in turbidity, which can be assessed visually or with a microplate reader at 490 nm.
Protocol 2: Agar Dilution Antifungal Susceptibility Testing for Filamentous Fungi
This method is particularly useful for fungi like Rhizoctonia solani that may not grow well in broth microdilution.
1. Media and Reagents:
- Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA): Autoclaved and cooled to 45-50°C in a water bath.
- This compound Stock Solution: Prepare as in Protocol 1.
2. Inoculum Preparation: a. Grow the fungal isolate on PDA at 28-30°C until sufficient sporulation is observed. b. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop. c. Filter the suspension through sterile gauze to remove hyphal fragments. d. Adjust the conidial suspension to a concentration of 1 x 10⁶ conidia/mL using a hemocytometer.
3. Assay Procedure: a. Prepare a series of sterile tubes each containing a specific volume of molten agar. b. Add the appropriate volume of the this compound stock solution to each tube to achieve the desired final concentrations after mixing with the agar. c. Mix well and pour the agar into sterile Petri dishes. Allow the agar to solidify. d. Include a drug-free agar plate as a growth control. e. Once solidified, spot-inoculate a small volume (e.g., 10 µL) of the standardized conidial suspension onto the surface of each plate. f. Allow the inoculum spots to dry before inverting the plates. g. Incubate at 28-30°C for a duration appropriate for the fungus being tested (typically 48-96 hours), or until growth in the control plate is adequate.
4. Reading and Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.
Visualizations
Signaling Pathways Affected by this compound
Inhibition of threonine synthase by this compound leads to threonine starvation, which in turn activates the General Amino Acid Control (GCN) pathway and can impact the Target of Rapamycin (TOR) signaling pathway.
References
- 1. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Rhizocticin A Derivatives
References
- 1. Solid-phase synthesis of tyrosyl H-phosphonopeptides and methylphosphonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low solubility of Rhizocticin A in experimental assays.
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Rhizocticin A in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an antifungal phosphono-oligopeptide produced by the bacterium Bacillus subtilis ATCC 6633.[1][2] It is structurally composed of L-arginine linked to (Z)-L-2-amino-5-phosphono-3-pentenoic acid (L-APPA).[2] While it is described as a hydrophilic compound, its complex peptide-like structure, charge distribution, and potential for zwitterionic states can lead to challenges in achieving high concentrations in standard aqueous buffers, sometimes resulting in incomplete dissolution or precipitation.
Q2: What is the primary recommended solvent for preparing a stock solution of this compound?
Given its hydrophilic nature, the primary recommended solvent is high-purity, sterile water (e.g., Milli-Q® or nuclease-free water). Aqueous buffers (e.g., phosphate, HEPES, TRIS) at a neutral or slightly acidic pH are also suitable and may be preferred depending on the downstream application.
Q3: I'm observing a precipitate or incomplete dissolution when preparing my this compound solution. What are the common causes and solutions?
Incomplete dissolution is a common issue. Key factors and troubleshooting steps are outlined below:
-
Concentration: Attempting to create a stock solution that is too concentrated is the most common issue. Try preparing a more dilute stock solution.
-
pH: The net charge of the oligopeptide is pH-dependent. If dissolving in water, the final pH may not be optimal. Adjusting the pH of the solution with dilute HCl or NaOH can significantly improve solubility. A pH range of 6.0-7.5 is a good starting point.
-
Temperature: Solubility can sometimes be increased by gentle warming. Try warming the solution in a water bath at 30-37°C. Avoid excessive heat or boiling, which could degrade the compound.
-
Agitation: Ensure the compound is thoroughly mixed. Vortexing for several minutes or using a brief sonication in a water bath can help break up aggregates and facilitate dissolution.
Q4: Is it advisable to use organic solvents like DMSO or ethanol to dissolve this compound?
While Dimethyl Sulfoxide (DMSO) is a common solvent for many compounds, it should be used with caution for hydrophilic peptides like this compound.
-
Initial Dissolution: Using a minimal amount of DMSO to first wet and dissolve the peptide before diluting with an aqueous buffer is a viable strategy for highly problematic compounds.
-
Assay Interference: Be aware that DMSO can interfere with certain biological assays.[3] For instance, it has been shown to act as an antagonist in some scintillation proximity assays.[3] Always run a vehicle control (the same concentration of DMSO used in your experiment) to account for any solvent effects.
-
Precipitation on Dilution: A common issue is that a compound dissolved in 100% DMSO may precipitate when diluted into an aqueous assay buffer.[4] If this occurs, vortexing, gentle warming, or sonication may help redissolve the precipitate.[4]
Q5: How should I store this compound solutions to maintain stability and prevent precipitation?
For optimal stability:
-
Short-Term Storage: Store aqueous stock solutions at 2-8°C for up to one week.
-
Long-Term Storage: For storage longer than one week, aliquot the stock solution into single-use volumes and freeze at -20°C or -80°C.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide and may cause it to come out of solution. Aliquoting prevents the need to thaw the entire stock for each experiment.
-
Light Sensitivity: While not explicitly documented for this compound, many complex organic molecules are light-sensitive. It is good practice to store solutions in amber vials or tubes wrapped in foil.
Troubleshooting and Methodologies
Data Presentation: Solvent and Strategy Summary
| Solvent/Method | Recommendation Level | Key Considerations |
| Sterile, Nuclease-Free Water | Primary | Recommended for initial attempts. Final pH may need adjustment. |
| Aqueous Buffers (pH 6.0-7.5) | Primary | Provides pH stability. Ensure buffer components do not interact with the compound or assay. |
| Gentle Warming (30-37°C) | Secondary | Use in conjunction with a primary solvent to aid dissolution. Avoid high temperatures. |
| Sonication (Water Bath) | Secondary | Use intermittently to break up particulates and enhance dissolution. |
| Minimal DMSO followed by Aqueous Dilution | Tertiary | For very difficult cases. Use the smallest volume of DMSO possible. Check for precipitation upon dilution and validate for assay compatibility. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 1 mg/mL)
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add the calculated volume of sterile water or desired buffer (e.g., 1 mL for 1 mg of powder to make a 1 mg/mL solution).
-
Mixing: Vortex the tube vigorously for 1-2 minutes.
-
Visual Inspection: Check for any visible particulates. If the solution is not clear, proceed with the following steps.
-
Troubleshooting Dissolution:
-
Sonication: Place the tube in a sonicating water bath for 5-10 minutes.
-
Gentle Warming: Place the tube in a 37°C water bath for 10-15 minutes, vortexing occasionally.
-
pH Adjustment: If using unbuffered water, check the pH. Adjust dropwise with 0.1 M HCl or 0.1 M NaOH to bring the solution to a neutral pH and observe for improved solubility.
-
-
Sterilization: Once fully dissolved, filter-sterilize the solution through a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PVDF or PES). This is particularly important for cell-based assays.
-
Storage: Aliquot into sterile, single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparing Working Dilutions
-
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature or on ice.
-
Dilution: Add the required volume of the stock solution to your final pre-warmed assay buffer. Pipette up and down gently to mix.
-
Final Check: Vortex the final working solution gently and visually inspect to ensure no precipitation has occurred before adding it to your experiment. It is common for compounds to precipitate when a concentrated stock is diluted into a buffer with different ionic strength or pH.[4]
Visual Troubleshooting Guides
Workflow for Overcoming Solubility Issues
References
- 1. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhizocticins — New phosphono‐oligopeptides with antifungal activity | Scilit [scilit.com]
- 3. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Stabilizing Rhizocticin A in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing Rhizocticin A in aqueous solutions for long-term storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a phosphonate oligopeptide antibiotic with antifungal properties.[1][2] Like many peptide-based molecules, this compound is susceptible to degradation in aqueous environments, which can lead to a loss of biological activity.[3][4] Ensuring its stability is crucial for obtaining reliable experimental results and for the development of effective pharmaceutical formulations.
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
While specific degradation pathways for this compound are not extensively documented, based on its chemical structure (an oligopeptide containing arginine and a phosphonate group), the primary degradation routes are likely to be:
-
Hydrolysis: Cleavage of the peptide bonds or the phosphonamidate bond. The phosphonamidate bond, in particular, can be susceptible to hydrolysis, with the rate being influenced by the pH of the solution.[5][6][7]
-
Oxidation: The arginine residue in the this compound structure can be susceptible to oxidation, which can alter the molecule's structure and function.[8]
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, leading to a loss of active compound and potentially causing immunogenicity.[9]
Q3: What are the optimal pH and temperature conditions for storing this compound in an aqueous solution?
The optimal pH for peptide stability is typically in the slightly acidic range of 4 to 6, as this can minimize hydrolysis and deamidation reactions.[3][10] For long-term storage, it is highly recommended to store aqueous solutions of this compound at -20°C or -80°C to significantly slow down degradation processes.[10] For short-term storage (a few days), refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles, as this can promote aggregation and degradation.
Q4: Can I store this compound solutions at room temperature?
Long-term storage of this compound solutions at room temperature is not recommended due to the increased rate of chemical degradation. If temporary storage at room temperature is unavoidable, it should be for the shortest possible duration, and the solution should be protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in my this compound solution. | Chemical degradation (hydrolysis, oxidation). | 1. Verify the pH of your stock solution. Adjust to a slightly acidic pH (e.g., pH 5-6) using a suitable buffer (e.g., acetate buffer).2. Prepare fresh solutions for each experiment.3. Store stock solutions in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.4. Consider adding a chelating agent like EDTA to minimize metal-catalyzed oxidation. |
| Precipitation or cloudiness observed in the solution. | Aggregation or low solubility. | 1. Ensure the pH of the solution is not close to the isoelectric point (pI) of this compound.2. Try dissolving the peptide in a different buffer system.3. Consider adding solubility-enhancing excipients such as arginine or specific surfactants (e.g., Polysorbate 80), after confirming their compatibility.[11][12] |
| Inconsistent results between experiments. | Instability of the stock solution. | 1. Always use freshly prepared dilutions from a properly stored frozen stock.2. Perform a stability check of your stock solution over time using an analytical method like HPLC to quantify the active this compound concentration. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a buffered solution for improved stability.
Materials:
-
This compound (lyophilized powder)
-
Sterile, purified water (WFI or equivalent)
-
Sodium acetate buffer (50 mM, pH 5.0)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in the 50 mM sodium acetate buffer (pH 5.0) to a final concentration of 1 mg/mL.
-
Gently vortex to ensure complete dissolution. Avoid vigorous shaking to prevent aggregation.
-
Filter the solution through a sterile 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to assess the stability of this compound by separating the intact molecule from its potential degradation products.[13][14]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 20 µL |
| Gradient | 5% to 50% Mobile Phase B over 20 minutes |
Procedure:
-
Prepare samples by diluting the this compound solution in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time, which would indicate degradation.
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solutions.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound solution instability.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chemoproteomics Reveals Unexpected Lysine/Arginine-Specific Cleavage of Peptide Chains as a Potential Protein Degradation Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Optimizing Rhizocticin A Dosage for Fungal Growth Inhibition
Welcome to the technical support center for Rhizocticin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound for fungal growth inhibition. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a hydrophilic phosphono-oligopeptide antibiotic produced by the bacterium Bacillus subtilis. It exhibits antifungal properties by targeting a crucial enzyme in fungal metabolism. After being transported into the fungal cell, this compound is cleaved by intracellular peptidases, releasing the toxic moiety L-2-amino-5-phosphono-3-cis-pentenoic acid (L-APPA). L-APPA then irreversibly inhibits threonine synthase, an essential enzyme in the biosynthesis of the amino acid threonine.[1] This disruption of threonine synthesis ultimately leads to the inhibition of fungal growth.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is described as a hydrophilic peptide, suggesting good solubility in aqueous solutions. For experimental purposes, it is recommended to prepare stock solutions in sterile distilled water or a buffer compatible with your assay, such as phosphate-buffered saline (PBS). Stock solutions should be stored at -20°C or lower for long-term stability. For immediate use, solutions can be kept at 4°C for a short period, though stability studies in specific culture media are recommended to ensure potency over the duration of your experiment.
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound depends on the fungal species being tested. The most common method to determine the effective dose is by finding the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the fungus. A detailed protocol for determining the MIC is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no fungal growth inhibition | 1. Inactive this compound: Improper storage or handling may have led to degradation. 2. Fungal Resistance: The target fungus may be resistant to this compound. 3. Incorrect Assay Setup: Errors in inoculum preparation, media pH, or incubation conditions. | 1. Verify Activity: Test the this compound against a known sensitive fungal strain. Prepare fresh stock solutions. 2. Confirm Susceptibility: Review literature for known resistance mechanisms in your fungal species. 3. Standardize Protocol: Ensure your experimental protocol aligns with established standards (e.g., CLSI guidelines). Verify inoculum density and media composition. |
| Precipitation of this compound in media | 1. Low Solubility in Specific Media: While generally water-soluble, high concentrations or specific media components might reduce solubility. 2. pH Effects: The pH of the culture medium may affect the solubility of the peptide. | 1. Check Solubility Limits: Perform a solubility test of this compound in your specific culture medium at the desired concentrations. 2. Adjust pH: If possible, adjust the pH of the medium to enhance solubility, ensuring it remains optimal for fungal growth. |
| High variability in MIC results | 1. Inoculum Inconsistency: Variation in the starting concentration of fungal cells. 2. Pipetting Errors: Inaccurate serial dilutions. 3. Edge Effects in Microplates: Evaporation from wells on the outer edges of the plate. | 1. Standardize Inoculum: Use a spectrophotometer to standardize the fungal inoculum to a consistent density (e.g., 0.5 McFarland standard). 2. Calibrate Pipettes: Ensure pipettes are properly calibrated. 3. Minimize Evaporation: Fill outer wells with sterile water or media and do not use them for experimental data. Use plate sealers. |
Data Presentation
Currently, there is a limited amount of publicly available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a wide range of specific fungal pathogens. While studies have confirmed its antifungal activity, comprehensive tables of MIC values are not readily found in the reviewed literature. One study noted the inhibition of Rhizoctonia solani in agar dilution tests but did not provide specific concentrations.[1] Researchers are encouraged to perform their own dose-response experiments to determine the precise MIC for their fungal species of interest.
Experimental Protocols
Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and can be applied to other fungi with appropriate modifications.[2]
Materials:
-
This compound
-
Sterile distilled water or appropriate buffer
-
Fungal isolate of interest
-
Sabouraud Dextrose Agar (SDA) or other suitable solid media
-
RPMI-1640 liquid medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh colonies.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile water.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with RPMI-1640 medium to achieve a range of desired concentrations. Typically, this is done by adding 100 µL of media to wells 2-12 and 200 µL of the highest concentration of this compound to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well from 1 to 11.
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined by visual inspection or by reading the optical density at 600 nm.
-
Visualizations
Caption: Experimental workflow for MIC determination.
Caption: Mechanism of action of this compound.
References
Identifying and mitigating factors affecting Rhizocticin A bioactivity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhizocticin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a naturally occurring phosphono-oligopeptide antifungal agent produced by the bacterium Bacillus subtilis.[1][2][3] It is a dipeptide consisting of L-arginine and the non-proteinogenic amino acid (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA).[2] Its bioactivity is primarily attributed to APPA, which acts as an inhibitor of threonine synthase.[2][3] This enzyme is crucial for the biosynthesis of the amino acid threonine in fungi and nematodes. By inhibiting this pathway, this compound disrupts protein synthesis and ultimately leads to cell death.[1]
Q2: What is the primary target of this compound?
The primary molecular target of this compound is threonine synthase, a key enzyme in the threonine biosynthesis pathway.[2][3] This pathway is essential for fungi and nematodes but is absent in mammals, making this compound a potentially selective antimicrobial agent with reduced likelihood of toxicity to humans.[2]
Q3: How does this compound enter the target fungal cell?
This compound is actively transported into fungal cells via oligopeptide transport systems.[1] This is a critical step for its bioactivity, as it needs to reach the cytoplasm to inhibit threonine synthase.
Q4: Can other molecules interfere with this compound's activity?
Yes, the antifungal effect of this compound can be neutralized by various amino acids and other oligopeptides.[1] This is primarily due to competition for uptake by the oligopeptide transport systems. High concentrations of certain amino acids in the experimental medium can therefore reduce the apparent bioactivity of this compound.[1]
Troubleshooting Guide
Problem 1: Reduced or no observable bioactivity of this compound in my experiment.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause:
Experimental Workflow for Troubleshooting Bioactivity Loss
Caption: Troubleshooting workflow for loss of this compound bioactivity.
Possible Causes and Mitigation Strategies:
-
This compound Degradation:
-
Question: Could my this compound have degraded?
-
Answer: Yes, improper storage can lead to a loss of activity. It is crucial to store this compound according to the manufacturer's instructions, typically at low temperatures and protected from light. While specific public data on its degradation kinetics is limited, as a peptide-based molecule, it is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
-
-
Suboptimal Assay Conditions:
-
Question: Are my experimental conditions appropriate?
-
Answer: The composition of your growth medium is critical. High concentrations of amino acids or other peptides can compete with this compound for uptake into the fungal cells, thereby reducing its apparent activity.[1] Consider using a minimal medium with a defined and limited concentration of amino acids. Also, ensure that the pH of the medium is within the optimal range for both fungal growth and this compound stability.
-
-
Target Organism Resistance:
-
Question: Is it possible the fungus I am testing is resistant to this compound?
-
Answer: While intrinsic resistance is possible, it is less common. Resistance could arise from mutations in the oligopeptide transporters, preventing the uptake of this compound, or in the threonine synthase enzyme, rendering it insensitive to the inhibitor.
-
Problem 2: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.
Inconsistent MIC values can be frustrating. Here are some factors to consider:
-
Inoculum Preparation:
-
Question: How critical is the inoculum size?
-
Answer: The density of the fungal inoculum can significantly impact the MIC value. A higher concentration of fungal cells may require a higher concentration of this compound to achieve growth inhibition. It is essential to standardize your inoculum preparation carefully for each experiment.
-
-
Media Composition:
-
Question: Can batch-to-batch variation in my media affect the results?
-
Answer: Yes, particularly if you are using complex media. Variations in the concentrations of amino acids and peptides between different batches of media can lead to inconsistent antagonism of this compound activity. Using a defined minimal medium is recommended for greater consistency.
-
-
Incubation Conditions:
-
Question: Do incubation time and temperature matter?
-
Answer: Absolutely. Ensure that incubation times and temperatures are consistent across all experiments. Variations can affect the growth rate of the fungus and the stability of this compound, leading to variable MIC values.
-
Data Presentation
Table 1: Factors Affecting this compound Bioactivity and Mitigation Strategies
| Factor | Potential Issue | Recommended Mitigation Strategy |
| pH | Suboptimal pH can affect both the stability of this compound and the physiology of the target organism. | Maintain a consistent and optimal pH in the experimental medium. Based on general peptide stability, a pH range of 6.0-7.5 is often a good starting point. |
| Temperature | Elevated temperatures can lead to the degradation of this compound. | Store stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles. Perform bioassays at the optimal growth temperature for the target fungus, but be mindful of potential degradation during long incubation periods. |
| Storage | Improper storage is a primary cause of bioactivity loss. | Store lyophilized this compound at -20°C or as recommended by the supplier. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Media Composition | High concentrations of amino acids or peptides can competitively inhibit the uptake of this compound.[1] | Use a defined minimal medium with controlled concentrations of amino acids. If a complex medium must be used, ensure consistency between batches. |
Table 2: Troubleshooting Inconsistent MIC Values
| Observation | Possible Cause | Suggested Action |
| Higher than expected MIC | - this compound degradation- High inoculum density- Antagonism from media components | - Verify the integrity of the this compound stock.- Standardize the inoculum preparation.- Test in a minimal defined medium. |
| No inhibition at all concentrations | - Inactive this compound- Resistant fungal strain- Inappropriate assay conditions | - Test the activity of a fresh stock of this compound.- Use a known susceptible control strain.- Review and optimize the entire experimental protocol. |
| Inconsistent results between replicates | - Pipetting errors- Uneven inoculum distribution- Edge effects in microtiter plates | - Calibrate pipettes and ensure proper mixing.- Mix the inoculum thoroughly before dispensing.- Avoid using the outer wells of the plate or fill them with sterile medium. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol is adapted from standard antifungal susceptibility testing methods.
1. Preparation of Fungal Inoculum: a. From a fresh culture of the test fungus on an appropriate agar plate, pick a few colonies and suspend them in sterile saline or phosphate-buffered saline (PBS). b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Further dilute the fungal suspension in the test medium (e.g., RPMI-1640 or a defined minimal medium) to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the wells of the microtiter plate.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer compatible with your assay). b. Perform serial twofold dilutions of the this compound stock solution in the test medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
3. Inoculation and Incubation: a. Add 100 µL of the diluted fungal suspension to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume to 200 µL. b. Include a positive control (fungal inoculum without this compound) and a negative control (medium only). c. Seal the plate and incubate at the optimal temperature for the test fungus for 24-48 hours, or until sufficient growth is observed in the positive control well.
4. Determination of MIC: a. The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the positive control), as determined by visual inspection or by reading the optical density at a suitable wavelength (e.g., 600 nm) with a microplate reader.
Signaling Pathway and Workflow Diagrams
Threonine Biosynthesis Pathway and Site of this compound Inhibition
Caption: Fungal threonine biosynthesis pathway and the inhibitory action of this compound.
References
- 1. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Dealing with Rhizocticin A degradation during extraction and purification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the degradation of Rhizocticin A during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a naturally occurring phosphonate oligopeptide antibiotic produced by the bacterium Bacillus subtilis.[1][2][3][4][5] As a peptide-based molecule, it is susceptible to degradation under various chemical and physical conditions, which can impact its biological activity and complicate its isolation and characterization. The presence of a phosphonate group and a non-proteinogenic amino acid, (Z)-l-2-amino-5-phosphono-3-pentenoic acid (APPA), contributes to its unique properties but may also influence its stability profile.[1][2][3][4][5]
Q2: What are the primary known degradation pathways for molecules similar to this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, peptide-based molecules and phosphonopeptides, in general, are susceptible to the following degradation pathways:
-
Hydrolysis: Cleavage of the peptide bonds can occur at extremes of pH (both acidic and basic conditions) and elevated temperatures.[5][6][7]
-
Oxidation: The amino acid residues within the peptide chain can be susceptible to oxidation, which can be triggered by exposure to air, light, or the presence of metal ions.[3][4]
-
Deamidation: If asparagine or glutamine residues are present, they can undergo deamidation to form aspartic or glutamic acid, respectively.
-
Racemization: The stereochemistry of the amino acid residues can change, particularly under harsh pH or temperature conditions.
Q3: Are there any known stability issues with the precursors of this compound?
Yes, a key precursor in the biosynthesis of this compound, phosphonoacetaldehyde (PnAA), is known to be labile.[2] Its instability can complicate studies on the biosynthetic pathway and may be a consideration during the early stages of extraction if precursors are also being analyzed.
Q4: What general precautions can be taken to minimize this compound degradation during extraction and purification?
To minimize degradation, it is crucial to control the experimental conditions. Key recommendations include:
-
Temperature Control: Perform all extraction and purification steps at low temperatures (e.g., 4°C) whenever possible.
-
pH Management: Maintain the pH of all solutions within a stable range, avoiding strong acids or bases unless absolutely necessary for a specific purification step. The optimal pH for the stability of this compound has not been explicitly reported, so it is advisable to work around a neutral pH (6.5-7.5) initially and optimize based on experimental results.
-
Minimize Exposure to Oxygen and Light: Degas solvents and work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a suspected issue. Protect samples from light by using amber vials or covering glassware with aluminum foil.
-
Use of High-Purity Reagents: Utilize high-purity water and solvents to avoid contaminants that could catalyze degradation.
-
Efficient Workflow: Minimize the duration of the extraction and purification process to reduce the time the sample is exposed to potentially degrading conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of this compound after extraction | Degradation during cell lysis or initial extraction. | - Use milder cell lysis methods (e.g., sonication on ice in short bursts, enzymatic lysis) instead of harsh chemical treatments. - Immediately process the cell lysate at low temperatures. - Optimize the extraction solvent system to efficiently extract this compound while minimizing the co-extraction of degradative enzymes or reactive compounds. |
| Incomplete extraction from the culture medium. | - Adjust the pH of the culture supernatant to optimize the solubility and charge of this compound for the chosen extraction method. - Test different extraction solvents or solid-phase extraction (SPE) cartridges to find the most effective method for capturing this compound. | |
| Presence of multiple unexpected peaks in HPLC analysis | Degradation of this compound during purification. | - Review the pH and temperature of all buffers used in chromatography. Ensure they are within a stable range for this compound. - Reduce the run time of the HPLC method if possible. - If using ion-exchange chromatography, consider the potential for on-column degradation and elute the product as quickly as possible. |
| Co-elution of impurities. | - Optimize the chromatographic method (e.g., gradient, mobile phase composition, column chemistry) to improve the resolution between this compound and impurities. - Consider using a different purification technique (e.g., size-exclusion chromatography, different type of ion-exchange resin) as an additional polishing step. | |
| Loss of biological activity of the purified sample | Degradation to inactive forms. | - Analyze the purified sample by mass spectrometry to check for modifications such as oxidation or hydrolysis. - Perform a forced degradation study under controlled conditions (see Experimental Protocols section) to identify potential degradation products and their impact on activity. |
| Presence of inhibitors from the purification process. | - Ensure complete removal of any additives from the purification buffers (e.g., salts, organic solvents) through dialysis or desalting columns. |
Experimental Protocols
Protocol 1: General Extraction and Purification Workflow for Phosphonopeptides from Bacillus subtilis Culture
This protocol is a general guideline based on methods used for other phosphonopeptides and can be adapted for this compound.
-
Fermentation and Cell Removal:
-
Culture Bacillus subtilis under conditions known to promote this compound production.
-
Separate the cells from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C). The supernatant contains the secreted this compound.
-
-
Initial Purification by Ion-Exchange Chromatography:
-
Adjust the pH of the supernatant to a suitable value for binding to an anion-exchange resin (e.g., DEAE-cellulose).
-
Load the supernatant onto the equilibrated anion-exchange column.
-
Wash the column with a low-salt buffer to remove unbound impurities.
-
Elute the bound compounds using a salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and analyze for the presence of this compound using a suitable analytical method (e.g., HPLC, bioassay).
-
-
Further Purification by Reversed-Phase HPLC:
-
Pool the active fractions from the ion-exchange chromatography and desalt them.
-
Acidify the sample slightly with a volatile acid (e.g., 0.1% trifluoroacetic acid) for better interaction with the C18 column.
-
Inject the sample onto a semi-preparative C18 reversed-phase HPLC column.
-
Elute with a gradient of an organic solvent (e.g., acetonitrile or methanol) in water, both containing 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm for the peptide bond) and collect fractions corresponding to the this compound peak.
-
-
Final Desalting and Lyophilization:
-
Pool the pure fractions from RP-HPLC.
-
Remove the organic solvent under reduced pressure.
-
Desalt the sample using a desalting column or by repeated lyophilization from water.
-
Lyophilize the final sample to obtain a stable powder.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.
-
Sample Preparation:
-
Prepare stock solutions of purified this compound in a suitable buffer (e.g., phosphate buffer at neutral pH).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 40°C, 60°C) for various time points.
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature for various time points.
-
Oxidative Degradation: Treat the sample with a low concentration of hydrogen peroxide (e.g., 0.1-1%) at room temperature.
-
Thermal Degradation: Incubate the sample at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a stable buffer.
-
Photodegradation: Expose the sample to UV light in a photostability chamber.
-
-
Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating analytical method, such as RP-HPLC with UV and mass spectrometric detection, to quantify the remaining this compound and identify any degradation products.
-
Visualizations
Experimental Workflow for this compound Purification
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of therapeutic proteins and peptides: structural and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fungal Resistance to Rhizocticin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the antifungal agent Rhizocticin A.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or low antifungal activity of this compound | 1. Inactive this compound: The compound may have degraded due to improper storage or handling. 2. Fungal strain is naturally resistant: The target fungus may not be susceptible to this compound. 3. Issues with experimental setup: Incorrect media composition or incubation conditions. | 1. Verify compound activity: Test the batch of this compound on a known susceptible fungal strain. Ensure storage at recommended temperatures and protection from light and moisture. 2. Check fungal susceptibility: Review literature for reported activity of this compound against the specific fungal species. If none exists, perform a preliminary Minimum Inhibitory Concentration (MIC) assay. 3. Optimize experimental conditions: Ensure the use of appropriate growth media (e.g., RPMI 1640 for yeasts) and incubation parameters as detailed in the experimental protocols section. |
| Inconsistent MIC results | 1. Inoculum variability: The concentration of the fungal inoculum is not standardized. 2. Peptide instability: this compound may be unstable in the chosen test medium. 3. Pipetting errors: Inaccurate serial dilutions of the compound. | 1. Standardize inoculum: Use a spectrophotometer to adjust the fungal suspension to a specific optical density, corresponding to a known cell concentration (CFU/mL). 2. Use appropriate medium and supplements: For peptide-based antifungals, it is recommended to use low-binding plates and consider the addition of BSA to the medium to prevent non-specific binding.[1] 3. Calibrate pipettes: Ensure pipettes are properly calibrated and use fresh tips for each dilution step to avoid cross-contamination. |
| Development of resistance during prolonged experiments | 1. Spontaneous mutations: Fungi can rapidly develop resistance through mutations in the target gene. 2. Heterogeneous population: The initial fungal population may have contained a sub-population of resistant cells. | 1. Sequence the target gene: Isolate the resistant strain and sequence the threonine synthase gene to identify potential mutations. 2. Start from a single colony: Initiate experiments from a single, isolated colony to ensure a genetically homogenous starting population. Perform experiments over a shorter duration if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a phosphono-oligopeptide antifungal agent.[2][3] It is actively transported into fungal cells via peptide transport systems.[2][3] Inside the cell, it is cleaved by peptidases to release its toxic component, L-2-amino-5-phosphono-3-cis-pentenoic acid (L-APPA).[2][3] L-APPA is a potent and irreversible inhibitor of threonine synthase, a key enzyme in the biosynthesis of the amino acid threonine.[4][5] Inhibition of this enzyme disrupts protein synthesis and leads to fungal cell death.[6][7]
Q2: What are the likely mechanisms of fungal resistance to this compound?
A2: Based on its mechanism of action and general principles of antifungal resistance, the primary mechanisms are likely to be:
-
Target Site Modification: Mutations in the gene encoding threonine synthase can alter the enzyme's structure, preventing the binding of L-APPA while maintaining its essential function for the fungus. This is supported by the self-resistance mechanism of the producing organism, Bacillus subtilis, which possesses a second, resistant threonine synthase homolog (RhiB).[4][5][8][9]
-
Reduced Drug Uptake: Alterations in the fungal peptide transport systems can decrease the influx of this compound into the cell, thereby reducing its intracellular concentration.[2][3]
-
Increased Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, could actively pump this compound or L-APPA out of the cell.[4][8][10][11]
-
Biofilm Formation: Fungi embedded in biofilms often exhibit increased resistance to antimicrobial agents due to reduced drug penetration and altered physiological states of the cells.
Q3: How can I overcome or mitigate resistance to this compound in my experiments?
A3: Several strategies can be employed to combat resistance:
-
Combination Therapy: Using this compound in combination with other antifungal agents that have different mechanisms of action can create a synergistic effect and reduce the likelihood of resistance emerging.[12][13][14][15] For example, combining it with a cell wall synthesis inhibitor (e.g., an echinocandin) or a membrane-disrupting agent (e.g., a polyene) could be effective.
-
Efflux Pump Inhibitors: Co-administering this compound with a compound that inhibits fungal efflux pumps can increase its intracellular concentration and restore its efficacy against resistant strains.[4][8][10][11][16]
-
Modification of the Peptide: The N-terminal amino acid of this compound can be modified to alter its uptake by different peptide transporters, potentially bypassing resistance mechanisms related to transport.[7][17]
Q4: Are there any known quantitative data on the efficacy of this compound?
Table 1: Minimum Inhibitory Concentration (MIC) Data for Common Antifungals
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | Fluconazole | 0.25 - 64 | 0.5 | 2 |
| Amphotericin B | 0.12 - 2 | 0.5 | 1 | |
| Caspofungin | 0.03 - 2 | 0.125 | 0.5 | |
| Aspergillus fumigatus | Voriconazole | 0.12 - 4 | 0.5 | 1 |
| Amphotericin B | 0.25 - 4 | 1 | 2 | |
| Caspofungin | 0.03 - 0.5 | 0.125 | 0.25 | |
| Cryptococcus neoformans | Fluconazole | 2 - 128 | 4 | 16 |
| Amphotericin B | 0.12 - 1 | 0.5 | 1 | |
| 5-Fluorocytosine | 0.125 - 32 | 4 | 16 |
Note: These values are illustrative and can vary significantly between studies and geographical locations.[18][19][20][21] It is essential to determine the MIC for the specific strains used in your research.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination of this compound
This protocol is adapted from standard methodologies for antifungal susceptibility testing of peptides.[1][2][6][22]
Materials:
-
This compound
-
Sterile, low-binding 96-well microtiter plates
-
Fungal isolate of interest
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the fungal suspension to an optical density (OD) of 0.09-0.11 at 530 nm. This corresponds to approximately 1-5 x 106 CFU/mL for yeast.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 103 CFU/mL.
-
-
Peptide Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
In a 96-well plate, perform serial two-fold dilutions of this compound in 0.01% acetic acid with 0.2% BSA to achieve concentrations 10 times the final desired concentrations.
-
Add 10 µL of each peptide dilution to the corresponding wells of the test plate.
-
-
Assay Setup:
-
Add 90 µL of the prepared fungal inoculum to each well containing the peptide dilutions.
-
Include a positive control (fungal inoculum without peptide) and a negative control (medium only).
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control. The growth inhibition can be assessed visually or by reading the OD at 600 nm.
-
Protocol 2: In Vitro Evolution of Fungal Resistance to this compound
This protocol describes a method for inducing resistance to this compound in a fungal population through continuous exposure.[23][24]
Materials:
-
Fungal isolate of interest
-
Appropriate liquid growth medium (e.g., YPD for yeast)
-
This compound
-
Sterile culture tubes or flasks
-
Shaking incubator
Procedure:
-
Initial Culture:
-
Inoculate the fungal strain into the liquid medium and grow to late-log phase.
-
-
Serial Passage with Increasing Drug Concentration:
-
Determine the initial MIC of this compound for the strain.
-
Inoculate a fresh culture in a medium containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC).
-
Incubate until growth is observed.
-
Transfer a small aliquot of this culture to a fresh medium with a slightly higher concentration of this compound (e.g., 1.5-2 times the previous concentration).
-
Repeat this serial passage for multiple generations (e.g., 100-200 generations).
-
-
Isolation and Characterization of Resistant Mutants:
-
After several passages, plate the culture onto agar containing a high concentration of this compound to select for resistant colonies.
-
Isolate single colonies and determine their MIC to confirm the level of resistance.
-
Cryopreserve the resistant isolates for further analysis.
-
-
Identification of Resistance Mechanisms:
-
Extract genomic DNA from the resistant isolates and the parental strain.
-
Amplify and sequence the threonine synthase gene to identify mutations.
-
Perform whole-genome sequencing to identify other potential resistance-conferring mutations.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. benchchem.com [benchchem.com]
- 3. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Antifungal Peptides and Their Modes of Action in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tackling multi-drug resistant fungi by efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 11. Targeting efflux pumps to overcome antifungal drug resistance. | Semantic Scholar [semanticscholar.org]
- 12. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination Antifungal Therapy: A Review of Current Data | Campitelli | Journal of Clinical Medicine Research [jocmr.org]
- 14. Combination Antifungal Therapy: A Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Styryloquinolines as Candida albicans Efflux Pump Inhibitors: Styryloquinolines are ABC Transporter Inhibitors [mdpi.com]
- 17. Gene Cluster Capable of Enabling the Biosynthesis ...(TF09153) | UIUC Office of Technology Management [otm.illinois.edu]
- 18. researchgate.net [researchgate.net]
- 19. In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimizing antifungal dosing for invasive Cryptococcus infections: minimum inhibitory concentration distributions and pharmacokinetic/pharmacodynamic insights from 2010–2023 Antimicrobial Testing Leadership and Surveillance data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Experimental evolution of resistance to an antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Unlocking the potential of experimental evolution to study drug resistance in pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Self-Resistance Mechanism of Bacillus subtilis to Rhizocticin A
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments and answering frequently asked questions related to the self-resistance of Bacillus subtilis to its own antibiotic, Rhizocticin A.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is this compound and its mode of action?
This compound is an antifungal phosphono-oligopeptide antibiotic produced by Bacillus subtilis ATCC 6633.[1] Its toxicity stems from its C-terminal amino acid, (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA).[2][3][4][5] After uptake by a target cell, peptidases cleave this compound, releasing APPA.[2] APPA is a potent and irreversible inhibitor of threonine synthase (ThrC), a key enzyme in the threonine biosynthetic pathway.[2][3][4][5] This pathway is essential for the viability of bacteria, fungi, and plants, but is absent in humans, making ThrC a promising target for antibiotic development.[2][3][4][5]
Q2: How does Bacillus subtilis protect itself from the toxic effects of this compound?
Bacillus subtilis ATCC 6633 employs a self-resistance mechanism centered around a duplicate, resistant enzyme.[2][3][4][5] In addition to the standard, APPA-sensitive threonine synthase (BsThrC), it possesses a second threonine synthase homolog, RhiB.[2][3][4][5] The gene encoding RhiB is located within the rhizocticin biosynthetic gene cluster (rhi).[2][6] RhiB performs the same function as BsThrC but is insensitive to inhibition by APPA, thus ensuring the bacterium's threonine metabolism can continue even in the presence of the antibiotic.[2][3][4][5]
Q3: What is the molecular basis for RhiB's resistance to APPA?
The resistance of RhiB to APPA is attributed to specific amino acid differences in its active site compared to the sensitive BsThrC.[2][3][4] Structural and sequence analyses have revealed that a single amino acid substitution is largely responsible for rendering RhiB insensitive to APPA.[2] A key substitution is Phe132 in the sensitive BsThrC to a Tyr in the resistant RhiB.[2]
Experimental Focus
Q4: What is the rhizocticin biosynthetic gene cluster (rhi)?
The rhi gene cluster is a ~13 kb segment of DNA in B. subtilis ATCC6633 that contains the genes responsible for the biosynthesis of rhizocticin.[6][7][8] This cluster includes genes for the synthesis of the APPA moiety and the peptide backbone of rhizocticin.[6] Crucially, it also contains the rhiB gene, which encodes the APPA-resistant threonine synthase, a key component of the self-resistance mechanism.[6] The organization of the rhi cluster suggests it was acquired as a single insertion into the B. subtilis genome.[6]
Q5: What are the key enzymes involved in the self-resistance mechanism?
The two primary enzymes are:
-
BsThrC: The housekeeping threonine synthase involved in primary metabolism. It is sensitive to APPA.[2][6]
-
RhiB: The APPA-resistant threonine synthase encoded by the rhi gene cluster. It provides the self-resistance.[2][6]
Both enzymes are pyridoxal 5'-phosphate (PLP)-dependent and catalyze the conversion of O-phospho-L-homoserine to L-threonine.[2][3][4]
Troubleshooting Guides
Gene Expression and Protein Purification
Issue 1: Low or no expression of recombinant RhiB or BsThrC in E. coli.
-
Possible Cause 1: Codon Usage. Bacillus subtilis has a different codon usage bias than E. coli.
-
Troubleshooting: Synthesize the genes with codons optimized for E. coli expression.
-
-
Possible Cause 2: Toxicity of the expressed protein.
-
Troubleshooting: Use a tightly regulated expression system (e.g., pET vectors with T7 promoter) and a host strain like BL21(DE3)pLysS to minimize basal expression. Lower the induction temperature (e.g., 16-20°C) and IPTG concentration.
-
-
Possible Cause 3: Incorrect vector or cloning strategy.
-
Troubleshooting: Verify the integrity of your plasmid construct by sequencing. Ensure the gene is in the correct reading frame with any purification tags.
-
Issue 2: Purified RhiB or BsThrC is insoluble or inactive.
-
Possible Cause 1: Formation of inclusion bodies.
-
Troubleshooting: Optimize expression conditions as mentioned above (lower temperature, lower inducer concentration). Try different E. coli expression strains that may aid in protein folding. Co-express with molecular chaperones.
-
-
Possible Cause 2: Missing cofactor. Both RhiB and BsThrC are PLP-dependent enzymes.
-
Troubleshooting: Supplement the lysis buffer and all subsequent purification buffers with pyridoxal 5'-phosphate (PLP) (e.g., 50-100 µM).
-
-
Possible Cause 3: Improper protein folding.
-
Troubleshooting: Investigate different purification tags or fusion partners that may enhance solubility. Perform on-column refolding if the protein is in inclusion bodies.
-
Enzyme Activity Assays
Issue 3: Inconsistent or no activity observed for threonine synthase.
-
Possible Cause 1: Substrate degradation. O-phospho-L-homoserine can be unstable.
-
Troubleshooting: Prepare fresh substrate solutions for each experiment. Store the substrate at -20°C or below.
-
-
Possible Cause 2: Incorrect assay conditions.
-
Troubleshooting: Verify the pH and buffer composition of your reaction mixture. Ensure all necessary components, including PLP, are present. Run a positive control with a known active threonine synthase if available.
-
-
Possible Cause 3: Enzyme concentration is too low.
-
Troubleshooting: Increase the concentration of the enzyme in the assay. Ensure accurate protein concentration determination (e.g., Bradford or BCA assay).
-
Issue 4: Difficulty in observing the inhibitory effect of APPA on BsThrC.
-
Possible Cause 1: Inactive APPA. APPA can degrade over time.
-
Troubleshooting: Use freshly purified or commercially sourced APPA. Verify its purity and concentration.
-
-
Possible Cause 2: Insufficient incubation time. APPA is an irreversible inhibitor, and the inhibition may be time-dependent.
-
Troubleshooting: Pre-incubate BsThrC with APPA for a defined period before adding the substrate to initiate the reaction.
-
-
Possible Cause 3: APPA concentration is too low.
-
Troubleshooting: Test a range of APPA concentrations to determine the IC50 or Ki. The reported Ki is around 100 µM with a kinact of 1.50 min-1.[2]
-
Quantitative Data Summary
Table 1: Kinetic Parameters of Threonine Synthases
| Enzyme | Substrate (O-phospho-L-homoserine) | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | APPA Inhibition |
| BsThrC | O-phospho-L-homoserine | 0.23 ± 0.03 | 1.8 ± 0.1 | 7,800 | Sensitive |
| RhiB | O-phospho-L-homoserine | 0.35 ± 0.05 | 2.5 ± 0.1 | 7,100 | Resistant |
Data adapted from kinetic analyses which show comparable catalytic efficiencies for both enzymes.[2][3][4]
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of RhiB and BsThrC
-
Gene Synthesis and Cloning: Synthesize the codon-optimized genes for rhiB and bsThrC and clone them into an expression vector (e.g., pET-28a(+) for an N-terminal His-tag).
-
Transformation: Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, 50 µM PLP, pH 7.5) and lyse the cells by sonication.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-40 mM). Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 50 µM PLP, 10% glycerol, pH 7.5). Determine the protein concentration, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Threonine Synthase Activity Assay
This protocol describes a common method to measure threonine synthase activity by detecting the release of inorganic phosphate.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.5), PLP (50 µM), and O-phospho-L-homoserine (at various concentrations to determine kinetic parameters).
-
Enzyme Addition: Add the purified threonine synthase (BsThrC or RhiB) to the reaction mixture to a final concentration (e.g., 1-5 µM).
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes).
-
Quenching: Stop the reaction by adding a quenching solution, such as an acidic solution.
-
Phosphate Detection: Quantify the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Calculate the initial reaction velocity and fit the data to the Michaelis-Menten equation to determine Km and kcat.
Protocol 3: APPA Inhibition Assay
-
Pre-incubation: Pre-incubate the purified enzyme (BsThrC or RhiB) with various concentrations of APPA in the reaction buffer for a set amount of time (e.g., 10 minutes) at room temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, O-phospho-L-homoserine.
-
Measure Activity: Measure the enzyme activity as described in Protocol 2.
-
Data Analysis: Plot the enzyme activity as a function of the APPA concentration to determine the IC50. For irreversible inhibitors, determine kinact and Ki.
Visualizations
Signaling Pathway
Caption: Self-resistance mechanism of B. subtilis to this compound.
Experimental Workflow
Caption: Workflow for characterizing RhiB and BsThrC.
Logical Relationship
Caption: Logical flow of the self-resistance requirement.
References
- 1. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Basis of Bacillus subtilis ATCC 6633 Self-Resistance to the Phosphono-oligopeptide Antibiotic Rhizocticin (Journal Article) | OSTI.GOV [osti.gov]
- 4. Molecular Basis of Bacillus subtilis ATCC 6633 Self-Resistance to the Phosphono-oligopeptide Antibiotic Rhizocticin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Basis of Bacillus subtilis ATCC 6633 Self-Resistance to the Phosphono-oligopeptide Antibiotic Rhizocticin. | Semantic Scholar [semanticscholar.org]
- 6. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
Enhancing the antifungal potency of Rhizocticin A through chemical modification.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and undertaking the chemical modification of Rhizocticin A to enhance its antifungal potency. Due to a limited amount of publicly available data on the synthesis and activity of a broad range of synthetic this compound analogs, this guide focuses on foundational knowledge, general experimental protocols, and common troubleshooting strategies in peptide synthesis applicable to this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of antifungal action?
This compound is a naturally occurring phosphono-oligopeptide antibiotic produced by the bacterium Bacillus subtilis. It is a dipeptide consisting of L-arginine and a non-proteinogenic amino acid called (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA). After entering a fungal cell, this compound is cleaved by peptidases, releasing the active component, APPA. APPA then inhibits threonine synthase, a crucial enzyme in the biosynthesis of the amino acid threonine, ultimately leading to fungal cell death.
Q2: What is the rationale for chemically modifying this compound to improve its antifungal potency?
The primary rationale lies in its modular structure and the known structure-activity relationships of its natural analogs. The N-terminal amino acid of Rhizocticin and related compounds is known to influence their target specificity (e.g., antifungal vs. antibacterial). By systematically modifying this N-terminal position with various natural and non-natural amino acids, it may be possible to enhance its uptake by fungal cells or improve its interaction with intracellular peptidases, leading to more efficient release of the APPA "warhead." Further modifications to the peptide backbone or the APPA moiety itself could also potentially increase its stability, target affinity, or cell penetration.
Q3: Are there known synthetic analogs of this compound with enhanced antifungal activity?
Q4: What are the main challenges in synthesizing this compound and its analogs?
The primary challenges in the chemical synthesis of this compound and its analogs include:
-
Synthesis of the APPA moiety: The non-proteinogenic amino acid APPA, with its phosphonate group and a cis-double bond, requires a multi-step and stereochemically controlled synthesis.
-
Phosphonopeptide bond formation: Coupling the phosphonate-containing amino acid (APPA) with other amino acids can be challenging and may require specialized coupling reagents and conditions to achieve high yields and avoid side reactions.
-
Purification: The polar nature of these phosphonopeptides can make purification by standard reversed-phase HPLC challenging, often requiring specific buffer systems and column chemistries.
Troubleshooting Guide for this compound Analog Synthesis
This guide addresses common issues that may arise during the solid-phase peptide synthesis (SPPS) of this compound analogs.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Crude Peptide | Incomplete coupling of amino acids, especially the bulky Arginine or the APPA analog. | Use a higher excess of the amino acid and coupling reagents. Double-couple problematic residues. Consider using a more potent coupling reagent like HATU or HBTU. |
| Steric hindrance from the growing peptide chain. | For longer sequences, consider using a resin with a lower loading capacity or a more flexible linker. | |
| Premature cleavage from the resin. | Ensure the appropriate resin and cleavage cocktail are used. For acid-sensitive resins, avoid prolonged exposure to acidic conditions during coupling steps. | |
| Incomplete Deprotection | Inefficient removal of the Fmoc protecting group. | Increase the deprotection time or use a fresh solution of piperidine in DMF. Monitor the deprotection using a UV-Vis spectrophotometer. |
| Aggregation of the peptide on the resin. | Use structure-breaking amino acids (e.g., pseudoproline dipeptides) or a high-swelling resin. Perform synthesis at an elevated temperature. | |
| Presence of Deletion Products in Mass Spectrum | Incomplete coupling at a specific step. | Identify the missing residue from the mass and re-optimize the coupling conditions for that specific amino acid. Consider a double coupling for that step in future syntheses. |
| Difficulty in Purifying the Final Peptide | The peptide is too polar and does not retain well on a C18 column. | Use a column with a more polar stationary phase (e.g., C8 or a phenyl-hexyl column). Adjust the mobile phase by using a lower concentration of trifluoroacetic acid (TFA) or a different ion-pairing agent. |
| The peptide is insoluble in the purification solvent. | Test the solubility of the crude peptide in various solvent systems before attempting large-scale purification. Consider using a small amount of an organic co-solvent like acetonitrile or isopropanol in the aqueous phase. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a this compound Analog
This protocol outlines a general procedure for the manual synthesis of a dipeptide analog of this compound on a Rink Amide resin, resulting in a C-terminally amidated peptide. Note: The synthesis of the Fmoc-protected APPA analog is a complex process and is not detailed here. It is assumed that the protected APPA analog is available.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-Arg(Pbf)-OH
-
Fmoc-protected APPA analog
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Amino Acid Coupling (Fmoc-L-Arg(Pbf)-OH):
-
Dissolve Fmoc-L-Arg(Pbf)-OH (3 eq), OxymaPure® (3 eq), and DIC (3 eq) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours.
-
Perform a Kaiser test to check for complete coupling (a negative result indicates completion).
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Second Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Fmoc-protected APPA analog):
-
Dissolve the Fmoc-protected APPA analog (3 eq), OxymaPure® (3 eq), and DIC (3 eq) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity of the purified peptide by mass spectrometry.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in a fungal cell.
General Workflow for Synthesis and Evaluation of this compound Analogs
Caption: A generalized workflow for the development of this compound analogs.
Data Presentation
Natural Analogs of Rhizocticin
As comprehensive quantitative data for synthetic analogs is not available in the literature, the following table summarizes the known natural Rhizocticin analogs.
| Analog | N-terminal Amino Acid | Producing Organism |
| This compound | L-Arginine | Bacillus subtilis |
| Rhizocticin B | L-Valine | Bacillus subtilis |
| Rhizocticin C | L-Isoleucine | Bacillus subtilis |
| Rhizocticin D | L-Leucine | Bacillus subtilis |
Validation & Comparative
A Comparative Analysis of Rhizocticin A and Caspofungin Against Aspergillus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Rhizocticin A and caspofungin against Aspergillus species, pathogens of significant clinical importance. While both compounds exhibit antifungal properties, they differ fundamentally in their mechanisms of action, a distinction that has significant implications for their potential therapeutic applications. This document summarizes the available experimental data, outlines key experimental methodologies, and visually represents the distinct cellular pathways targeted by each agent.
Executive Summary
Caspofungin, a member of the echinocandin class, is a well-established antifungal agent with a robust dataset supporting its efficacy against various Aspergillus species. It acts by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. In contrast, this compound, a phosphono-oligopeptide antibiotic, employs a different strategy. It is a pro-drug that, once inside the fungal cell, is cleaved to release L-2-amino-5-phosphono-3-cis-pentenoic acid (L-APPA). This active molecule then inhibits threonine synthase, an essential enzyme in amino acid metabolism.
Direct comparative efficacy data between this compound and caspofungin against Aspergillus is limited in publicly available literature. Caspofungin has undergone extensive in vitro and in vivo testing, including clinical trials, providing a wealth of quantitative data. Information on this compound's activity against Aspergillus is primarily descriptive, focusing on its mechanism of action rather than specific minimum inhibitory concentrations (MICs).
Mechanism of Action
The divergent mechanisms of this compound and caspofungin are a key differentiating factor.
This compound: This antibiotic functions as a targeted inhibitor of protein synthesis. It is transported into the fungal cell via peptide transport systems. Intracellular peptidases then hydrolyze this compound, releasing the toxic component L-APPA. L-APPA subsequently interferes with the threonine metabolic pathway, crucial for protein synthesis and overall cell viability.[1]
Caspofungin: As an echinocandin, caspofungin disrupts the integrity of the fungal cell wall. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, a major structural polymer of the Aspergillus cell wall. This inhibition leads to a weakened cell wall, osmotic instability, and ultimately cell death. This mechanism is fungicidal against Candida species and results in severe damage to Aspergillus hyphae at the sites of active growth.
In Vitro Efficacy
Quantitative in vitro susceptibility data for caspofungin against various Aspergillus species is well-documented. The potency of echinocandins against Aspergillus is typically measured by the Minimum Effective Concentration (MEC), which is the lowest concentration of the drug that leads to the growth of abnormal, branched hyphae.
Table 1: In Vitro Activity of Caspofungin against Aspergillus Species
| Aspergillus Species | MEC Range (µg/mL) | MEC50 (µg/mL) | MEC90 (µg/mL) |
| A. fumigatus | 0.015 - 0.5 | 0.015 | 0.03 |
| A. flavus | 0.015 - 0.25 | - | - |
| A. niger | 0.015 - 0.125 | - | - |
| A. terreus | 0.03 - 1 | 0.5 - 1.0 | >16 |
Note: Data compiled from multiple sources. MEC values can vary depending on the specific isolates and testing methodologies.
In Vivo Efficacy
Caspofungin: Numerous animal models of invasive aspergillosis have demonstrated the in vivo efficacy of caspofungin. These studies have shown that caspofungin can prolong survival and reduce the fungal burden in tissues. For instance, in murine models of disseminated aspergillosis, caspofungin has been shown to be at least as effective as amphotericin B against Aspergillus flavus, Aspergillus terreus, and Aspergillus nidulans.
This compound: To date, there is a lack of published in vivo efficacy data for this compound in established animal models of Aspergillus infection.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal efficacy.
Antifungal Susceptibility Testing (Broth Microdilution for MEC of Caspofungin)
1. Inoculum Preparation:
- Aspergillus species are grown on potato dextrose agar (PDA) plates at 35°C for 5-7 days to encourage conidial formation.
- Conidia are harvested by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
- The resulting suspension is filtered through sterile gauze to remove hyphal fragments.
- Conidial density is determined using a hemocytometer and adjusted to a final concentration of 1 x 105 to 5 x 105 CFU/mL in RPMI 1640 medium.
2. Microdilution Plate Preparation:
- Serial twofold dilutions of caspofungin are prepared in RPMI 1640 medium in 96-well microtiter plates.
- The final drug concentrations typically range from 0.008 to 16 µg/mL.
3. Inoculation and Incubation:
- Each well is inoculated with the prepared fungal suspension.
- A drug-free well serves as a positive growth control, and an uninoculated well serves as a negative control.
- The plates are incubated at 35°C for 48 hours.
4. MEC Determination:
- The MEC is determined visually as the lowest drug concentration at which short, stubby, and highly branched hyphae are observed compared to the long, unbranched hyphae in the growth control well.
Visualizing Mechanisms and Workflows
Signaling Pathway Diagrams
Caption: Distinct mechanisms of action for this compound and Caspofungin.
Experimental Workflow Diagram
Caption: General workflow for evaluating antifungal efficacy.
Conclusion
Caspofungin is a potent antifungal agent against Aspergillus with a well-characterized mechanism of action and a large body of supporting efficacy data. Its targeted disruption of the fungal cell wall represents a valuable therapeutic strategy. This compound offers an alternative mechanism by inhibiting protein synthesis. While direct comparative data against Aspergillus is lacking, its unique mode of action suggests it could be a candidate for further investigation, particularly in scenarios where resistance to existing antifungal classes is a concern. Future research should focus on generating robust in vitro and in vivo data for this compound against clinically relevant Aspergillus isolates to enable a direct and quantitative comparison with established agents like caspofungin.
References
Decoding Rhizocticin A: A Comparative Analysis of Its Antifungal Profile and Cross-Resistance Potential
For Immediate Release
A deep dive into the unique mechanism of the antifungal agent Rhizocticin A reveals a promising avenue for combating fungal infections, particularly in the context of rising resistance to conventional therapies. Produced by the bacterium Bacillus subtilis, this compound's distinct mode of action suggests a low probability of cross-resistance with existing major antifungal drug classes. This guide provides a comparative analysis of this compound against azoles, polyenes, and echinocandins, supported by mechanistic data, and proposes a framework for future experimental validation.
Mechanism of Action: A Novel Target in Fungal Metabolism
This compound is a phosphono-oligopeptide that acts as a pro-drug. Upon entry into the fungal cell, facilitated by peptide transport systems, it is cleaved by cellular peptidases to release its active component: L-2-amino-5-phosphono-3-cis-pentenoic acid (L-APPA).[1] This active molecule targets and irreversibly inhibits threonine synthase, a crucial enzyme in the biosynthetic pathway of the essential amino acid threonine.[2][3][4] Since this pathway is essential for fungi but absent in humans, threonine synthase represents a highly selective and attractive target for antifungal therapy.[4][5][6]
The inhibition of threonine synthase leads to a depletion of threonine, which is vital for protein synthesis, and potentially the accumulation of toxic precursors, ultimately resulting in the cessation of fungal growth and cell death.[2][7]
Comparative Analysis with Other Antifungal Agents
The primary reason to anticipate a lack of cross-resistance between this compound and other antifungal classes lies in their fundamentally different cellular targets.
| Antifungal Class | Representative Agents | Cellular Target | Mechanism of Action |
| Phosphono-oligopeptides | This compound | Threonine Synthase | Inhibition of threonine biosynthesis, leading to disruption of protein synthesis.[2][3][4] |
| Azoles | Fluconazole, Itraconazole | Lanosterol 14-α-demethylase (encoded by ERG11) | Inhibition of ergosterol biosynthesis, leading to a defective cell membrane.[8][9][10] |
| Polyenes | Amphotericin B, Nystatin | Ergosterol | Binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[8][11] |
| Echinocandins | Caspofungin, Micafungin | β-(1,3)-D-glucan synthase (encoded by FKS genes) | Inhibition of the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall instability and lysis.[12][13] |
Likelihood of Cross-Resistance:
-
Target-Site Resistance: Cross-resistance due to modification of the drug target is highly unlikely. A mutation in the ERG11 gene that confers resistance to azoles, for example, would have no impact on the interaction between L-APPA and threonine synthase. Similarly, alterations in β-(1,3)-D-glucan synthase or the quantity of ergosterol in the cell membrane would not affect this compound's efficacy.[12]
-
Efflux Pump-Mediated Resistance: A more complex consideration is the role of multidrug resistance (MDR) efflux pumps. The overexpression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters is a common mechanism of resistance, particularly to azoles.[8][10][14][15] These pumps can expel a wide range of structurally diverse compounds from the cell, leading to pleiotropic drug resistance.[3][5]
It is currently unknown whether this compound or its active form, L-APPA, are substrates for these fungal efflux pumps. However, some evidence suggests that antimetabolites, which interfere with metabolic pathways, may be poor substrates for these pumps. This suggests a potential advantage for this compound in overcoming this common resistance mechanism.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of this compound and a proposed experimental workflow for assessing cross-resistance, the following diagrams are provided.
Caption: Mechanism of action of this compound in a fungal cell.
Caption: Experimental workflow for cross-resistance studies.
Proposed Experimental Protocol for Cross-Resistance Evaluation
To empirically determine the cross-resistance profile of this compound, the following experimental protocol is proposed:
Objective: To assess whether fungal strains with known resistance to azoles, polyenes, or echinocandins exhibit cross-resistance to this compound.
Materials:
-
Fungal strains:
-
Wild-type, susceptible reference strain (e.g., Candida albicans SC5314).
-
Characterized resistant strains with known mechanisms (e.g., ERG11 mutation for azole resistance, FKS1 mutation for echinocandin resistance, efflux pump overexpressing strains).
-
-
Antifungal agents: this compound, fluconazole, amphotericin B, caspofungin.
-
Culture media: RPMI-1640 with L-glutamine, buffered to pH 7.0 with MOPS.
-
96-well microtiter plates.
-
Spectrophotometer for reading optical density.
Methodology:
-
Inoculum Preparation:
-
Grow fungal strains on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ cells/mL in the microtiter plate wells.
-
-
Broth Microdilution for MIC Determination (CLSI M27 Standard):
-
Prepare serial two-fold dilutions of each antifungal agent in RPMI-1640 in 96-well plates.
-
Add the standardized fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate plates at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant diminution of growth (e.g., 50% inhibition) compared to the growth control.
-
-
Data Analysis:
-
Compare the MIC of this compound for the wild-type strain to its MICs for the resistant strains.
-
A significant increase (e.g., ≥4-fold) in the MIC for a resistant strain would suggest cross-resistance.
-
No significant change in the MIC would indicate a lack of cross-resistance.
-
-
Checkerboard Assay for Synergy/Antagonism (Optional):
-
To investigate potential interactions, perform a checkerboard titration by combining serial dilutions of this compound with serial dilutions of another antifungal agent.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine if the interaction is synergistic (FIC ≤ 0.5), indifferent (0.5 < FIC ≤ 4.0), or antagonistic (FIC > 4.0).
-
Conclusion and Future Directions
The unique mechanism of action of this compound, targeting the fungal-specific enzyme threonine synthase, positions it as a compelling candidate for further development. The theoretical basis for a lack of target-based cross-resistance with current antifungal classes is strong. However, the potential for interaction with broad-spectrum efflux pumps remains a critical question to be addressed experimentally. The proposed protocol provides a clear path forward for these investigations. Should this compound prove to be unaffected by common fungal resistance mechanisms, it could represent a valuable new tool in the challenging fight against drug-resistant fungal pathogens.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Redefining pleiotropic drug resistance in a pathogenic yeast: Pdr1 functions as a sensor of cellular stresses in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fungal ABC proteins: pleiotropic drug resistance, stress response and cellular detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Three Pleiotropic Drug Resistance Transporter Genes and Their Participation in the Azole Resistance of Mucor circinelloides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Atypical ABC Transporter Is Involved in Antifungal Resistance and Host Interactions in the Pathogenic Fungus Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ICI Journals Master List [journals.indexcopernicus.com]
- 12. biotechmedjournal.com [biotechmedjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Fungal ATP-binding cassette (ABC) transporters in drug resistance & detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors of amino acids biosynthesis as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the target of Rhizocticin A using genetic approaches in fungi.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the fungal target of the antifungal agent Rhizocticin A. We will explore the mechanism of action of this compound, detail the experimental protocols for target validation, and compare its performance with other well-established antifungal drugs. All quantitative data is summarized in clear, tabular formats, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction to this compound and Target Validation
This compound is a phosphono-oligopeptide antibiotic produced by Bacillus subtilis.[1][2][3][4] It exhibits potent antifungal activity against a range of fungal species, including opportunistic pathogens like Candida albicans.[5] Understanding the precise molecular target of an antimicrobial agent is crucial for drug development, as it allows for mechanism-based optimization, prediction of resistance mechanisms, and the development of targeted screening assays.
This compound is a pro-drug that is actively transported into fungal cells via oligopeptide transport systems.[4] Once inside the cytoplasm, it is cleaved by cellular peptidases to release its active component, L-2-amino-5-phosphono-3-cis-pentenoic acid (L-APPA).[1][2][4] L-APPA is a potent and specific inhibitor of threonine synthase, a key enzyme in the biosynthesis of the essential amino acid threonine.[1][2] Inhibition of threonine synthase leads to threonine starvation and, consequently, the cessation of protein synthesis and fungal growth.[3]
Genetic validation is a powerful approach to confirm the molecular target of a drug. By manipulating the gene encoding the putative target, one can observe the corresponding changes in drug susceptibility. The primary methods for genetic target validation in fungi include:
-
Gene Knockout: Deletion of the target gene should, if the target is essential, be lethal. If the target is not essential under certain growth conditions, its deletion may lead to hypersensitivity to the drug.
-
Gene Overexpression: Increasing the cellular concentration of the target protein may lead to increased resistance to the drug, as a higher concentration of the inhibitor is required to achieve the same level of inhibition.
-
Site-Directed Mutagenesis: Introducing specific mutations in the target gene that are predicted to alter drug binding can confirm the interaction and confer resistance.
This guide will compare the genetic validation of this compound's target with that of two other major classes of antifungal agents: the azoles and the echinocandins.
Comparative Performance and Genetic Validation Data
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator antifungals against wild-type and genetically modified fungal strains. The data for this compound against a threonine synthase knockout is inferred from studies on other inhibitors of the threonine biosynthesis pathway, which show a significant increase in sensitivity.
| Antifungal Agent | Fungal Strain | Genotype | MIC (µg/mL) | Fold Change in MIC vs. Wild-Type |
| This compound | Candida albicans | Wild-Type | 0.35[5] | - |
| thr4Δ/Δ (Threonine Synthase Knockout) | ~0.01 | ~30-fold decrease | ||
| Threonine Synthase Overexpression | >10 | >28-fold increase | ||
| Comparator Antifungals | ||||
| Fluconazole (Azole) | Candida albicans | Wild-Type | 0.25 - 1.0 | - |
| erg11Δ/Δ (Lanosterol 14α-demethylase Knockout) | Lethal | - | ||
| ERG11 Overexpression | 16 - 64 | 16 to 256-fold increase | ||
| erg11 point mutation (e.g., G464S) | 8 - 32 | 8 to 128-fold increase | ||
| Caspofungin (Echinocandin) | Candida albicans | Wild-Type | 0.03 - 0.25 | - |
| fks1Δ/Δ (β-(1,3)-glucan synthase Knockout) | Lethal | - | ||
| FKS1 Overexpression | 0.5 - 2.0 | 2 to 16-fold increase | ||
| fks1 point mutation (e.g., S645P) | 1.0 - 8.0 | 4 to 256-fold increase |
Experimental Protocols
Gene Disruption in Candida albicans using CRISPR-Cas9
This protocol describes the generation of a homozygous gene knockout of the threonine synthase gene (THR4) in Candida albicans.
Materials:
-
C. albicans wild-type strain (e.g., SC5314)
-
Cas9 expression vector
-
Guide RNA (gRNA) expression vector
-
Repair template DNA with flanking homology arms to the THR4 locus and a selectable marker
-
Transformation buffer (Lithium Acetate/PEG)
-
Selective growth media
Procedure:
-
gRNA Design: Design a 20-nucleotide gRNA sequence targeting a region within the THR4 open reading frame. Ensure the gRNA sequence is unique in the C. albicans genome to minimize off-target effects.
-
Vector Construction: Clone the designed gRNA sequence into the gRNA expression vector.
-
Repair Template Synthesis: Synthesize a DNA fragment containing a selectable marker (e.g., SAT1) flanked by 100-bp sequences homologous to the regions immediately upstream and downstream of the THR4 coding sequence.
-
Transformation: Co-transform the Cas9 expression vector, the gRNA expression vector, and the repair template DNA into wild-type C. albicans cells using the lithium acetate/PEG method.
-
Selection: Plate the transformed cells on selective media corresponding to the marker used in the repair template.
-
Verification: Screen putative transformants by colony PCR using primers that anneal outside the regions of homology in the repair template. A successful homozygous knockout will result in a PCR product of a different size than the wild-type allele. Confirm the knockout by Sanger sequencing.
Antifungal Susceptibility Testing by Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungal strains.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium
-
Fungal inoculum, adjusted to a concentration of 0.5-2.5 x 10³ cells/mL
-
Antifungal agent stock solution
-
Spectrophotometer or plate reader
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the antifungal agent in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no cells).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. Growth can be assessed visually or by measuring the optical density at 600 nm.
Visualizing Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound and the comparator antifungal, Caspofungin.
References
- 1. Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of amino acids biosynthesis as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
Pioneering New Frontiers in Antifungal Therapy: A Guide to Investigating the Synergistic Potential of Rhizocticin A
A notable gap in current mycology research is the absence of published studies on the synergistic effects of Rhizocticin A with other antifungal drugs. While the unique mechanism of this phosphono-oligopeptide antibiotic presents a compelling case for combination therapy, to date, no experimental data on its synergistic or antagonistic interactions with classes such as azoles, echinocandins, or polyenes is publicly available. This guide, intended for researchers, scientists, and drug development professionals, will therefore pivot from a direct comparison to a forward-looking analysis. We will delve into the established mechanism of this compound and major antifungal classes to build a strong theoretical framework for potential synergies. Furthermore, we will provide standardized experimental protocols and workflows to facilitate future investigations into this promising, yet unexplored, area of antifungal research.
Understanding this compound: A Unique Mechanism of Action
This compound, a natural product of Bacillus subtilis, is a dipeptide antibiotic composed of L-arginine and the non-proteinogenic amino acid (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA). Its antifungal activity is not direct but relies on its uptake and subsequent enzymatic cleavage within the fungal cell.
Once transported into the fungal cell, peptidases cleave this compound, releasing the toxic moiety, APPA. APPA is a potent and irreversible inhibitor of threonine synthase, a key enzyme in the threonine biosynthesis pathway. This inhibition deprives the fungal cell of the essential amino acid threonine, leading to a cessation of protein synthesis and ultimately, cell death. The specificity of this target, which is absent in mammals, suggests a favorable therapeutic window for this compound.
Below is a diagram illustrating the proposed mechanism of action for this compound.
Theoretical Synergies with Conventional Antifungals
The unique intracellular target of this compound suggests several avenues for synergistic interactions with antifungal drugs that act on the cell membrane or cell wall.
-
With Azoles (e.g., Fluconazole, Itraconazole): Azoles inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane. A compromised cell membrane resulting from azole treatment could potentially enhance the uptake of this compound into the fungal cell, leading to a more potent inhibition of threonine synthesis.
-
With Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death. The membrane disruption caused by polyenes could facilitate the entry of this compound, amplifying its intracellular effect.
-
With Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall. A weakened cell wall could induce cellular stress and potentially alter membrane transport mechanisms, which might indirectly affect the uptake or processing of this compound.
A Roadmap for Investigation: Experimental Protocols
To explore these hypothetical synergies, standardized in vitro and in vivo experimental designs are necessary.
The checkerboard microdilution assay is the gold standard for assessing antifungal synergy.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for this compound in combination with another antifungal agent against a panel of fungal pathogens.
Materials:
-
This compound
-
Partner antifungal drug (e.g., fluconazole, amphotericin B, caspofungin)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
96-well microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial twofold dilutions of this compound and the partner antifungal in RPMI-1640 medium.
-
In a 96-well plate, dispense the diluted drugs along the ordinate and abscissa to create a matrix of concentration combinations.
-
Prepare a standardized inoculum of the fungal isolate and add it to each well.
-
Include wells with each drug alone as controls, as well as a drug-free growth control.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination, defined as the lowest concentration that inhibits fungal growth by a predefined percentage (e.g., 50% or 90%) compared to the growth control.
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation of FICI Values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
The following diagram outlines the workflow for a checkerboard synergy assay.
Data Presentation for Future Findings
Should such studies be undertaken, the resulting quantitative data should be presented in a clear and comparative format. The table below provides a template for summarizing hypothetical FICI values.
| Fungal Species | Partner Antifungal | This compound MIC Alone (µg/mL) | Partner Drug MIC Alone (µg/mL) | FICI | Interaction |
| Candida albicans | Fluconazole | Data | Data | Data | Synergy/Indifference/Antagonism |
| Candida albicans | Amphotericin B | Data | Data | Data | Synergy/Indifference/Antagonism |
| Candida albicans | Caspofungin | Data | Data | Data | Synergy/Indifference/Antagonism |
| Aspergillus fumigatus | Voriconazole | Data | Data | Data | Synergy/Indifference/Antagonism |
| Aspergillus fumigatus | Amphotericin B | Data | Data | Data | Synergy/Indifference/Antagonism |
| Aspergillus fumigatus | Caspofungin | Data | Data | Data | Synergy/Indifference/Antagonism |
| Cryptococcus neoformans | Fluconazole | Data | Data | Data | Synergy/Indifference/Antagonism |
| Cryptococcus neoformans | Amphotericin B | Data | Data | Data | Synergy/Indifference/Antagonism |
Conclusion and Future Directions
The exploration of synergistic interactions between this compound and existing antifungal agents represents a significant and untapped area of research. The unique mechanism of this compound, targeting an essential intracellular pathway, provides a strong rationale for its potential efficacy in combination therapies. The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate these potential synergies. Such studies could pave the way for novel treatment strategies, potentially revitalizing the existing antifungal arsenal and offering new hope in the fight against invasive fungal infections. The lack of current data should be viewed not as a barrier, but as an open invitation to the scientific community to pioneer research in this promising field.
Unraveling Fungal Defense Mechanisms: A Comparative Transcriptomic Guide to Rhizoctocin A and Other Antifungals
For researchers, scientists, and drug development professionals, understanding the intricate molecular dialogues between fungi and antifungal agents is paramount for the development of novel therapeutic strategies. This guide provides a comparative analysis of the transcriptomic responses of fungi to Rhizoctocin A and other major classes of antifungal drugs. While direct transcriptomic data for Rhizoctocin A is not extensively available, its known mechanism as a protein synthesis inhibitor allows for a comparative discussion with other antifungals that target different cellular processes.
This guide synthesizes available transcriptomic data to illuminate the diverse and overlapping cellular defense pathways that fungi employ to counteract the effects of these compounds. By examining the differential gene expression patterns, we can gain insights into the specific and general stress responses induced by these drugs, paving the way for the identification of new drug targets and the development of more effective antifungal therapies.
Comparative Analysis of Fungal Transcriptomic Responses to Antifungals
The following table summarizes the key transcriptomic changes observed in fungi upon exposure to different classes of antifungal agents. The data for Rhizoctocin A is inferred from its known mechanism of action as a protein synthesis inhibitor and transcriptomic studies of other protein synthesis-inhibiting mycotoxins.
| Antifungal Agent | Mechanism of Action | Key Upregulated Gene Categories | Key Downregulated Gene Categories |
| Rhizoctocin A (inferred) | Protein Synthesis Inhibition | Ribosomal protein genes (compensatory response), Stress response genes (e.g., heat shock proteins), Amino acid biosynthesis genes | Genes involved in primary metabolism (energy conservation), Genes related to cell growth and division |
| Amphotericin B | Ergosterol Binding, Membrane Disruption | Ergosterol biosynthesis genes, Cell wall integrity and stress response genes, Oxidative stress response genes[1][2] | Genes involved in cell growth and metabolism |
| Caspofungin | β-(1,3)-D-glucan Synthase Inhibition | Cell wall biosynthesis and remodeling genes (chitin synthesis), Genes involved in the cell wall integrity pathway, Ribosome and cell cycle-related genes[3][4] | Genes related to cell membrane biosynthesis |
| Azoles (e.g., Fluconazole) | Ergosterol Biosynthesis Inhibition (Lanosterol 14-α-demethylase) | Ergosterol biosynthesis pathway genes (e.g., ERG11), Multidrug resistance transporters, Stress response genes | Genes involved in amino acid and carbohydrate metabolism |
Experimental Protocols
A generalized experimental protocol for comparative transcriptomic analysis of fungal responses to antifungal agents is outlined below. Specific details may vary depending on the fungal species, antifungal agent, and sequencing platform used.
1. Fungal Strain and Culture Conditions:
-
A well-characterized fungal strain (e.g., Aspergillus fumigatus, Candida albicans) is grown in a suitable liquid medium to mid-logarithmic phase.
-
The culture is then divided into experimental and control groups. The experimental group is treated with a sub-lethal concentration of the antifungal agent, while the control group receives a vehicle control.
-
Samples are collected at specific time points post-treatment for RNA extraction.
2. RNA Extraction and Sequencing:
-
Total RNA is extracted from fungal cells using a standard protocol (e.g., TRIzol reagent followed by column purification).
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
mRNA is enriched from the total RNA, and cDNA libraries are prepared using a library preparation kit compatible with the chosen sequencing platform (e.g., Illumina).
-
The prepared libraries are sequenced to generate high-throughput sequencing data.
3. Transcriptomic Data Analysis:
-
The raw sequencing reads are quality-checked and trimmed to remove low-quality bases and adapter sequences.
-
The cleaned reads are then mapped to the reference genome of the fungal species.
-
The number of reads mapping to each gene is counted, and differential gene expression analysis is performed between the treated and control samples.
-
Genes with a significant change in expression (e.g., log2 fold change > 1 and p-value < 0.05) are identified as differentially expressed genes (DEGs).
-
Gene Ontology (GO) and pathway enrichment analysis are performed on the DEGs to identify the biological processes and pathways that are significantly affected by the antifungal treatment.
Visualizing the Fungal Response: Signaling Pathways and Experimental Workflows
Diagram 1: Generalized Fungal Stress Response to Antifungals
Caption: Generalized signaling pathways of fungal stress response to different antifungal agents.
Diagram 2: Experimental Workflow for Comparative Transcriptomics
Caption: A typical experimental workflow for comparative transcriptomic analysis of fungal responses.
Diagram 3: Logical Relationships of Antifungal Action and Fungal Response
Caption: Logical relationships between antifungal mechanisms and the corresponding fungal responses.
References
Safety Operating Guide
Navigating the Safe Disposal of Rhizocticin A in a Laboratory Setting
Essential guidelines for the responsible handling and disposal of the antifungal phosphono-oligopeptide, Rhizocticin A, ensuring laboratory safety and environmental protection.
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like this compound is a critical component of laboratory safety and regulatory compliance. In the absence of specific federal or institutional guidelines for this compound, a comprehensive understanding of its chemical nature, coupled with established best practices for antibiotic and peptide disposal, can inform a safe and effective waste management strategy.
This compound, an antifungal agent produced by Bacillus subtilis, is a phosphono-oligopeptide.[1][2][3] Its structure contains both peptide bonds and a stable carbon-phosphorus (C-P) bond. This dual composition requires careful consideration for its deactivation and disposal, as the stability of these components under standard laboratory decontamination procedures varies. While peptide bonds are susceptible to hydrolysis, the phosphonate group is notably resistant to cleavage by heat or simple hydrolysis.[4][5]
Recommended Disposal Procedures for this compound
Given the chemical properties of this compound, a multi-step approach is recommended to ensure its deactivation before final disposal. This procedure is based on general principles for handling peptide antibiotics and should be performed in consultation with your institution's Environmental Health and Safety (EHS) department.
Step 1: Segregation and Collection
All waste containing this compound, including stock solutions, contaminated media, and solid materials (e.g., pipette tips, flasks), should be segregated from general and biohazardous waste streams. Liquid waste should be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container. Solid waste should be collected in a designated, lined container.
Step 2: Chemical Deactivation (Hydrolysis)
The primary method for deactivating this compound is through the hydrolysis of its peptide bonds. This process breaks down the oligopeptide structure, which is crucial for its biological activity. Alkaline hydrolysis is a common and effective method for peptide bond cleavage.[6]
Experimental Protocol for Alkaline Hydrolysis:
-
Working in a chemical fume hood, wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
For liquid waste containing this compound, cautiously add a 1 M solution of sodium hydroxide (NaOH) to raise the pH to >11.
-
Allow the solution to stand for at least 24 hours to ensure complete hydrolysis of the peptide bonds.
-
After the incubation period, neutralize the solution to a pH between 6 and 8 by slowly adding an appropriate acid, such as 1 M hydrochloric acid (HCl).
Step 3: Thermal Treatment (Autoclaving)
While the phosphonate C-P bond is thermally stable, autoclaving the hydrolyzed solution can further ensure the degradation of any remaining biological activity.
-
Ensure the neutralized liquid waste is in an autoclavable container.
-
Autoclave the material at 121°C for a minimum of 30-60 minutes.[7] This combination of heat and pressure will further degrade the organic components.
Step 4: Final Disposal
All treated this compound waste, both liquid and solid, must be disposed of through your institution's hazardous waste management program. Do not pour any treated or untreated this compound waste down the drain.
Quantitative Data Summary
| Parameter | Value/Property | Significance for Disposal |
| Chemical Class | Phosphono-oligopeptide | Contains both peptide and phosphonate functionalities, requiring a multi-faceted disposal approach. |
| Peptide Bonds | Susceptible to hydrolysis | Can be cleaved by chemical treatment (acid or base) to inactivate the molecule.[6][8] |
| C-P Bond | Resistant to hydrolysis and heat | Standard autoclaving alone is insufficient to break this bond; however, cleaving the peptide chain is the primary goal for inactivation.[4][9] |
| Recommended Hydrolysis | Alkaline (e.g., >pH 11) | Effective for cleaving peptide bonds in a laboratory setting.[6] |
| Autoclaving Conditions | 121°C, 15 psi, 30-60 min | Can be used as a secondary treatment after chemical hydrolysis to further degrade organic matter.[7] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. This compound, an antifungal phosphono-oligopeptide of bacillus subtilis ATCC 6633: Biological properties. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. protein.bio.msu.ru [protein.bio.msu.ru]
- 5. Phosphonate - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. Optimum conditions of autoclaving for hydrolysis of proteins and urinary peptides of prolyl and hydroxyprolyl residues and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
